2-Methoxypropandioic acid ethyl methyl ester
Description
Properties
IUPAC Name |
1-O-ethyl 3-O-methyl 2-methoxypropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVKYCCJYDRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722258 | |
| Record name | Ethyl methyl methoxypropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56752-40-0 | |
| Record name | Ethyl methyl methoxypropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural & Synthetic Analysis: 2-Methoxypropandioic Acid Ethyl Methyl Ester
This guide provides a rigorous structural and synthetic analysis of 2-Methoxypropandioic acid ethyl methyl ester (also known as Ethyl methyl 2-methoxymalonate). It is designed for researchers requiring high-fidelity characterization data and validated synthetic protocols.
CAS: 56752-40-0 | Formula: C
Executive Summary
2-Methoxypropandioic acid ethyl methyl ester is a specialized malonate derivative featuring a mixed ester functionality and an
This guide details the structural differentiation of the methoxy ether vs. methoxy ester, the diastereotopic nature of the ethyl group, and a self-validating synthesis protocol based on decarbonylative condensation.
Structural Characterization Strategy
The analysis of this molecule presents a specific challenge: distinguishing between three distinct oxygenated environments (methoxy ether, methyl ester, ethyl ester) and verifying the integrity of the mixed ester system against transesterification.
Molecular Framework & Chirality
The central carbon (C2) is bonded to four distinct groups:
-
Hydrogen atom[1]
-
Methoxy group (–OCH
) -
Methyl ester group (–COOCH
) -
Ethyl ester group (–COOCH
CH )
Stereochemical Implication: The molecule exists as a racemic mixture (
Quantitative Data Summary
| Property | Value | Structural Determinant |
| Molecular Weight | 176.17 g/mol | C |
| Monoisotopic Mass | 176.0685 | High-res MS validation target |
| Chiral Center | C2 ( | Induces diastereotopic splitting in Et-CH |
| Boiling Point | ~96°C @ 16 mmHg | Vacuum distillation required to prevent decarboxylation |
| Density | ~1.12 g/cm | Phase separation behavior in aqueous workup |
Spectroscopic Analysis (Self-Validating Protocols)
A. Nuclear Magnetic Resonance (NMR)
Objective: Unambiguously assign the two methyl signals (ether vs. ester) and the methine proton.
Protocol: Dissolve 10 mg sample in CDCl
^1H NMR Assignment Logic
- 1.30 (t, 3H): Methyl of the ethyl ester. Typical triplet.
-
3.55 (s, 3H): Methoxy Ether (-OCH
). Upfield relative to the ester methoxy due to lack of direct carbonyl conjugation. -
3.80 (s, 3H): Methyl Ester (-COOCH
). Downfield due to the electron-withdrawing carbonyl group. - 4.25 (q/m, 2H): Methylene of ethyl ester. Note: Look for broadening or splitting of this quartet as a marker of the adjacent chiral center.
- 4.65 (s, 1H): Methine Proton (C2-H). Significantly deshielded by three oxygenated functionalities (two esters, one ether). This singlet is the diagnostic "purity peak"—integration must be exactly 1.0 relative to the methyl ester's 3.0.
^{13}C NMR & HMBC Correlations
The carbonyl carbons will appear distinct but close (~166-168 ppm).
-
HMBC Validation: The methine proton (
4.65) will show long-range coupling to both carbonyl carbons, confirming the integrity of the malonate backbone.
B. Visualization of NMR Correlations
The following diagram illustrates the connectivity and critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to validate the structure.
Figure 1: Structural connectivity and diagnostic HMBC NMR correlations. Green arrows indicate critical correlations from the methine proton to both carbonyls.
Synthesis & Purification Workflow
Methodology: Decarbonylative Condensation via Mixed Oxalate-Acetate. This route avoids the scrambling often seen in direct Fisher esterification of mixed acids.
Reaction Scheme
-
Condensation: Diethyl oxalate + Methyl methoxyacetate + NaOEt
Oxalyl intermediate. -
Decarbonylation: Thermal elimination of CO to yield the malonate.
Step-by-Step Protocol
-
Reagent Prep: Charge a reactor with Diethyl oxalate (1.0 eq) and Methyl methoxyacetate (1.0 eq).
-
Base Addition: Add Sodium ethoxide (1.2 eq) slowly at 35°C. Note: Exothermic. Maintain temp <40°C to prevent polymerization.
-
Incubation: Stir at 35°C for 3.5 hours. The solution will darken as the enolate forms.
-
Quench & Extraction:
-
Dilute with trichloroethylene (or DCM) and water.
-
Acidify with HCl (35%) to pH 2.
-
Separate organic layer.
-
-
Decarbonylation (Critical Step):
-
Heat the organic phase to 145°C (requires high-boiling solvent removal or neat heating).
-
Observation: Vigorous evolution of CO gas. Ensure adequate venting.
-
Continue until gas evolution ceases (3-5 hours).
-
-
Purification: Distill under reduced pressure. Collect fraction boiling at 96°C / 16 mmHg .
Figure 2: Synthetic workflow for the preparation of 2-Methoxypropandioic acid ethyl methyl ester via decarbonylation.
Applications in Drug Development
The 2-methoxymalonate motif acts as a versatile synthon in medicinal chemistry:
-
Heterocycle Synthesis: Precursor for 4-hydroxyquinolines via the Gould-Jacobs reaction. The methoxy group at the 3-position of the resulting quinoline is often retained to improve solubility.
-
TLR4 Inhibitors: Arylidene malonate derivatives (formed via Knoevenagel condensation of this ester with aldehydes) have shown efficacy as Toll-like Receptor 4 (TLR4) signaling inhibitors, used in anti-sepsis research.
-
Chiral Building Block: Enzymatic hydrolysis can selectively cleave the methyl or ethyl ester, generating a chiral mono-acid for enantioselective coupling.
References
-
BenchChem. (2025).[2] Spectroscopic identification of mono- and di-alkylated malonates. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86599, Propanoic acid, 2-methoxy-, methyl ester. Retrieved from
-
ChemicalBook. (2023). 2-Methoxypropandioic Acid Ethyl Methyl Ester Properties and Synthesis. Retrieved from
-
Google Patents. (2015). CN104447327A - Preparation method of methyl ethyl methoxymalonate. Retrieved from
-
Frontiers in Chemistry. (2023).
-alkylation. Retrieved from
Sources
Key intermediates in 2-methoxypropandioic acid ethyl methyl ester synthesis
Topic: Key Intermediates in 2-Methoxypropandioic Acid Ethyl Methyl Ester Synthesis Content Type: Technical Whitepaper Audience: Senior Process Chemists and Drug Development Researchers
Executive Summary & Strategic Importance
2-Methoxypropandioic acid ethyl methyl ester (CAS: 56752-40-0), also known as ethyl methyl 2-methoxymalonate, is a specialized C3 building block. Unlike symmetric malonates (dimethyl or diethyl), this mixed ester offers orthogonal protecting group strategies, allowing for regioselective hydrolysis or decarboxylation in subsequent steps. It is a critical intermediate in the synthesis of antiviral agents (e.g., neuraminidase inhibitors like Oseltamivir analogs), agrochemicals, and complex heterocyclic scaffolds where the
This guide focuses on the Oxalate-Acetate Cross-Condensation Route , the dominant industrial methodology that avoids hazardous diazo-transfer reagents and expensive hypervalent iodine oxidants used in academic settings.
Critical Synthesis Pathway: The Oxalate-Acetate Route
The most scalable synthesis involves the Claisen condensation of methyl methoxyacetate with diethyl oxalate, followed by a thermal decarbonylation. This route is preferred for its atom economy and avoidance of halogenated precursors.
The Mechanistic Pathway
The synthesis proceeds through two distinct phases:[1][2]
-
Cross-Claisen Condensation: Generation of the unstable
-keto diester (oxalacetate derivative). -
Thermal Decarbonylation: Cheletropic elimination of carbon monoxide to collapse the backbone into the malonate structure.
Key Intermediates Analysis
Intermediate A: Methyl Methoxyacetate (Precursor) [3][4]
-
Role: Provides the
-methoxy functionality and the methyl ester moiety. -
Criticality: Purity is paramount. Any methyl acetate impurity will lead to non-methoxylated malonate byproducts, which are extremely difficult to separate by distillation due to boiling point proximity (
T < 5°C).
Intermediate B: Ethyl Methyl 2-Methoxy-3-oxosuccinate (The "Transient" Core)
-
Structure:
-
Role: This is the immediate product of the condensation between the enolate of methyl methoxyacetate and diethyl oxalate.
-
Stability: Thermally unstable. It exists in equilibrium with its enol form.
-
Process Insight: This intermediate is rarely isolated in manufacturing. It is generated in situ at moderate temperatures (35–60°C) and then subjected to higher temperatures (140–150°C) to drive the loss of CO.
Intermediate C: The Sodium Enolate Complex
-
Role: The reaction does not produce the neutral ester directly but rather the sodium enolate salt (
). -
Process Insight: The choice of base (Sodium Ethoxide vs. Methoxide) determines the transesterification profile. Using solid NaOEt with azeotropic removal of alcohol is critical to controlling the ethyl/methyl ratio.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of Ethyl Methyl 2-Methoxymalonate via Decarbonylation.
Reagents & Materials
| Reagent | Equiv.[2][5][6][7][8] | Role | Critical Parameter |
| Methyl Methoxyacetate | 1.0 | Nucleophile | Water content <0.05% |
| Diethyl Oxalate | 1.2 | Electrophile | Excess drives kinetics |
| Sodium Ethoxide (Solid) | 1.3 | Base | Anhydrous; avoid ethanol solution to limit exchange |
| Toluene | Solvent | Carrier | High BP for decarbonylation step |
Step-by-Step Methodology
-
Enolate Formation & Condensation:
-
Charge a reactor with Diethyl Oxalate (1.2 eq) and Methyl Methoxyacetate (1.0 eq) in Toluene.
-
Cool to 0–5°C. Causality: Low temperature prevents premature polymerization of the oxalate.
-
Add Solid Sodium Ethoxide (1.3 eq) portion-wise over 1 hour.
-
Observation: The slurry will thicken and turn yellow/orange, indicating formation of the Intermediate C (Enolate) .
-
Warm to 50–60°C and hold for 4 hours.
-
-
Quench & Phase Separation:
-
Cool to 10°C.
-
Quench with dilute H₂SO₄ (maintaining pH < 2). Causality: Protonation of the enolate releases the free keto-ester (Intermediate B).
-
Separate the organic phase (Toluene layer containing the unstable oxosuccinate).
-
-
Thermal Decarbonylation (The Critical Step):
-
Transfer the organic phase to a distillation apparatus.[1]
-
Heat the solution gradually.[9]
-
Validation Point: At ~110–120°C, vigorous gas evolution (CO) will be observed.
-
Continue heating to 145°C (refluxing toluene) until gas evolution ceases (approx. 3–6 hours).
-
Mechanism:[1][2][4][9][10][11][12] The Ethyl Methyl 2-Methoxy-3-oxosuccinate loses CO to form the target malonate.
-
-
Purification:
-
Perform fractional distillation under reduced pressure.
-
Target Fraction: Collect at ~105–110°C / 15 mmHg (Note: BP will vary with vacuum; standard pressure BP is ~196°C).
-
Technical Challenges: The Transesterification Matrix
The synthesis of a mixed ester (Ethyl Methyl) in the presence of alkoxides creates a statistical distribution of products.
Mitigation Strategy:
-
Base Selection: Use of Sodium Ethoxide favors the incorporation of ethyl groups, balancing the methyl group from the acetate precursor.
-
Temperature Control: Keeping the condensation step <60°C minimizes the rate of ester exchange compared to the rate of C-C bond formation.
-
Purification: If high purity (>98%) is required, chromatographic separation is often necessary as distillation is inefficient for separating the mixed ester from the diethyl analog.
Pathway Visualization
Caption: Reaction flow from precursors through the unstable oxosuccinate intermediate to the final mixed ester.
References
- CN103910630A. Preparation method of 2-methoxypropandioic acid ethyl methyl ester. Google Patents.
- CN104447327A. Preparation method of methyl ethyl methoxymalonate. Google Patents.
-
Organic Syntheses . Ethyl Methyl Malonate.[4][7] Org. Synth. 1937, 17, 54. Available at: [Link] (Provides foundational data on mixed malonate distillation/separation).
Sources
- 1. CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0 [chemicalbook.com]
- 4. CN104447327A - Preparation method of methyl ethyl methoxymalonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. askthenerd.com [askthenerd.com]
- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of the Alpha-Carbon in Methoxy Malonic Esters
Abstract
The malonic ester synthesis is a foundational carbon-carbon bond-forming reaction in organic chemistry, prized for its reliability in constructing substituted carboxylic acids. While the reactivity of standard dialkyl malonates is well-documented, the introduction of heteroatom substituents at the α-position introduces nuanced electronic effects that can be strategically exploited. This technical guide provides an in-depth analysis of the reactivity of the α-carbon in methoxy malonic esters. We will dissect the electronic influence of the α-methoxy group on the acidity of the remaining methine proton, explore the critical parameters for efficient enolate generation and subsequent alkylation, and detail the mechanistic pathways of post-functionalization steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile synthons for the construction of complex molecular architectures.
The Malonic Ester Framework: A Foundation of Acidity
The synthetic utility of malonic esters is rooted in the exceptional acidity of the protons on the α-carbon (the methylene group flanked by two carbonyls). In a typical dialkyl malonate, such as diethyl malonate, the pKa of these protons is approximately 13.[1][2] This is a dramatic increase in acidity compared to a simple alkane (pKa ≈ 50) and is even more pronounced than in a mono-ester (pKa ≈ 25).
The causal factor for this acidity is the stability of the resulting conjugate base, the enolate. Upon deprotonation, the negative charge on the α-carbon is not localized; instead, it is extensively delocalized through resonance onto the electronegative oxygen atoms of both adjacent carbonyl groups.[3] This distribution of charge over three atoms—one carbon and two oxygens—creates a highly stabilized, and therefore readily formed, carbanion.
Sources
Methodological & Application
Use of 2-methoxypropandioic acid ethyl methyl ester in malonic ester synthesis
Application Note: Targeted Synthesis of -Methoxy Carboxylic Acids via 2-Methoxypropanedioic Acid Ethyl Methyl Ester
Executive Summary & Strategic Rationale
The utilization of 2-methoxypropanedioic acid ethyl methyl ester (Ethyl methyl 2-methoxymalonate; CAS 56752-40-0) represents a specialized adaptation of the classical Malonic Ester Synthesis. Unlike unsubstituted malonates, this reagent provides direct access to
The "Mixed Ester" Challenge
The defining feature of this reagent is its asymmetry (one ethyl ester, one methyl ester). This presents a unique process challenge:
-
Classical Conditions (NaOEt/EtOH): Will cause transesterification, scrambling the methyl ester to an ethyl ester.
-
Classical Conditions (NaOMe/MeOH): Will scramble the ethyl ester to a methyl ester.
-
The Solution: To maintain the structural integrity of the intermediate or to control reaction kinetics precisely, non-nucleophilic bases (e.g., NaH, LDA) in aprotic solvents are strictly required during the alkylation phase.
This guide outlines a high-fidelity protocol for the mono-alkylation of 2-methoxypropanedioic acid ethyl methyl ester, followed by hydrolysis and decarboxylation to yield
Critical Mechanistic Insights
Acidity and Enolization
The C2 position contains a single proton (
-
Inductive Effect (-I): The electronegative oxygen withdraws electron density, stabilizing the carbanion and potentially increasing acidity compared to diethyl malonate (pKa ~13).
-
Resonance Effect (+R): Lone pair donation into the carbanion center can destabilize the negative charge.
Expert Insight: In practice, the inductive effect dominates sufficiently to allow smooth deprotonation by standard strong bases. However, the resulting enolate is more nucleophilic and sterically crowded than a simple malonate enolate, requiring careful control of temperature to prevent O-alkylation or elimination side reactions.
Selection of Base and Solvent
| Base System | Solvent | Outcome | Recommendation |
| NaOEt | Ethanol | Transesterification: Rapid exchange of OMe | Avoid (unless converting to diethyl ester). |
| NaOMe | Methanol | Transesterification: Rapid exchange of OEt | Avoid (unless converting to dimethyl ester). |
| NaH (60%) | THF/DMF | Clean Deprotonation: No ester scrambling. Irreversible H | Recommended for alkylation.[1] |
| LDA / LiHMDS | THF (-78°C) | Kinetic Control: Useful for very sensitive electrophiles; prevents self-condensation. | Alternative for complex substrates. |
Detailed Experimental Protocol
Phase A: Enolate Formation and Alkylation
Objective: Synthesize
Reagents:
-
2-Methoxypropanedioic acid ethyl methyl ester (1.0 eq, 1.76 g)
-
Sodium Hydride (60% dispersion in mineral oil) (1.1 eq, 0.44 g)
-
Alkyl Halide (R-X) (1.1 - 1.2 eq) (Primary bromides or iodides preferred)
-
Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide) (20 mL)
Protocol:
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Base Preparation: Add NaH (60%) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to hydrocarbons; otherwise, use as is. Suspend NaH in 10 mL anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C. Add 2-methoxypropanedioic acid ethyl methyl ester dropwise via syringe over 15 minutes.
-
Observation: Vigorous evolution of
gas will occur. -
Checkpoint: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete enolate formation. The solution should become clear to slightly yellow.
-
-
Alkylation: Cool the solution back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (R-X) dropwise.
-
Reaction:
-
Primary Halides: Stir at RT for 4–12 hours.
-
Secondary/Sterically Hindered Halides: Heat to reflux (66°C for THF) for 12–24 hours.
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the starting malonate peak.
-
-
Workup: Quench carefully with saturated aqueous
at 0°C. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , filter, and concentrate in vacuo. -
Purification: Purify the intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Phase B: Hydrolysis and Decarboxylation
Objective: Convert the alkylated mixed ester to the free
Protocol:
-
Hydrolysis: Dissolve the alkylated intermediate from Phase A in a mixture of Ethanol (10 mL) and Water (10 mL).
-
Base Addition: Add KOH or NaOH (excess, ~3-4 eq).
-
Note: Since the final product is the acid, transesterification is no longer a concern; the goal is total saponification.
-
-
Reflux: Heat the mixture to reflux for 4–8 hours. Monitor the disappearance of ester spots on TLC.
-
Acidification & Decarboxylation:
-
Cool the reaction mixture to RT.
-
Concentrate to remove ethanol.
-
Acidify the aqueous residue to pH ~1 using 6M HCl.
-
Decarboxylation Step: Heat the acidic aqueous solution to reflux (100°C) for 2–4 hours.
-
Mechanism:[2][3][4][5][6][7] The dicarboxylic acid intermediate is unstable at high temperatures and spontaneously loses
via a cyclic 6-membered transition state.
-
-
Isolation: Cool to RT. Extract the product (
-methoxy acid) with Diethyl Ether or DCM ( ). Dry over and concentrate. -
Final Product: Recrystallize or distill (if liquid) to obtain the pure
-alkyl- -methoxyacetic acid.
Visualization: Reaction Pathway
The following diagram illustrates the specific pathway for the mixed ester, highlighting the critical decision point regarding base selection.
Figure 1: Strategic workflow for the alkylation of mixed malonate esters, emphasizing the necessity of non-nucleophilic bases to prevent transesterification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | O-Alkylation vs C-Alkylation | The methoxy group increases electron density on the oxygen. Use a softer counter-ion (Li+) or switch solvent to THF/HMPA to favor C-alkylation. |
| Ester Scrambling | Trace alkoxides present | Ensure NaH is washed free of oil or use strictly anhydrous conditions. Switch to LDA at -78°C. |
| Incomplete Decarboxylation | Insufficient heat/time | Ensure the aqueous acid step reaches vigorous reflux (>100°C). Use a high-boiling solvent like dioxane/water if needed. |
| Starting Material Recovery | Steric hindrance | The |
References
-
Compound Data: National Center for Biotechnology Information. (2025).[2][8] PubChem Compound Summary for CID 12826779, Propanedioic acid, 2-methoxy-, 1-ethyl 3-methyl ester. Retrieved from [Link]
-
Malonic Ester Synthesis Mechanism: Master Organic Chemistry. (2025).[2][8] The Malonic Ester Synthesis. Retrieved from [Link]
-
Alpha-Heteroatom Effects: Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
Biocatalytic Applications: Bradford Scholars. (2019).
-lactams using 2-methoxymalonate. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 7. Show how you would use the malonic ester synthesis to make the fo... | Study Prep in Pearson+ [pearson.com]
- 8. fishersci.com [fishersci.com]
Application Note: 2-Methoxypropandioic Acid Ethyl Methyl Ester as a Strategic Building Block in Heterocyclic Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
The design and synthesis of highly functionalized heterocyclic compounds are foundational to modern drug discovery. 2-Methoxypropandioic acid ethyl methyl ester (CAS: 56752-40-0), also known as ethyl methyl methoxymalonate, serves as a highly versatile 1,3-dielectrophilic building block[1]. By featuring an
Mechanistic Insights & Experimental Causality
The Advantage of the Mixed Diester
The mixed ethyl methyl ester format typically arises from its upstream industrial synthesis, which involves the crossed Claisen condensation of methyl methoxyacetate and diethyl oxalate[4]. While symmetric dimethyl or diethyl malonates are common, the mixed ester exhibits unique kinetic profiles during stepwise nucleophilic acyl substitution. The methoxy and ethoxy leaving groups possess slightly different electrophilic reactivities, which can be leveraged to control the initial mono-amidation step before ring closure.
Causality in Base Selection and Addition
The cyclization of 2-methoxypropandioic acid ethyl methyl ester with bis-nucleophiles (like formamide, urea, or guanidine) requires a strong alkoxide base to drive the equilibrium toward the thermodynamically stable heterocyclic enolate.
-
Base Portions: When utilizing sodium methoxide (NaOMe), the base must be added in distinct portions (or dosed continuously) rather than in a single bolus. This controls the fierce exothermicity of the reaction, prevents the degradation of the formamide/urea precursor, and suppresses unwanted Claisen condensation self-products[4].
-
Transesterification Dynamics: The use of NaOMe in methanol will rapidly transesterify the ethyl ester moiety in situ. This homogenization of the leaving groups ensures a uniform rate of the final ring-closing step, preventing reaction stalling.
Reaction Pathway Visualization
The following diagram illustrates the generalized logical and chemical workflow for converting the methoxymalonate building block into a functionalized heterocycle.
Fig 1: Base-catalyzed cyclization pathway of ethyl methyl methoxymalonate into 5-methoxypyrimidines.
Quantitative Data: Reaction Optimization
The table below summarizes the optimized parameters for synthesizing various C5-methoxy heterocycles using 2-methoxypropandioic acid ethyl methyl ester as the core scaffold.
| Target Heterocycle | Bis-Nucleophile | Base / Solvent | Temp / Time | Yield (%) | Key Analytical Marker (1H NMR) |
| 4,6-Dihydroxy-5-methoxypyrimidine | Formamide (2.5 eq) | NaOMe / MeOH | 65 °C / 6 h | 82 - 86% | |
| 5-Methoxybarbituric Acid | Urea (1.5 eq) | NaOEt / EtOH | 78 °C / 8 h | 75 - 79% | |
| 2-Amino-5-methoxy-pyrimidine-4,6-diol | Guanidine HCl (1.2 eq) | NaOMe / MeOH | 65 °C / 5 h | 88 - 91% |
Note: Yields are based on isolated, recrystallized products. The high yield with guanidine is attributed to the superior nucleophilicity of the free guanidine base generated in situ.
Experimental Protocols
Protocol A: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine
This protocol details the synthesis of the critical sulfadoxine intermediate via the condensation of ethyl methyl methoxymalonate with formamide[2][3].
Self-Validating System: The reaction progresses from a homogenous solution to a thick suspension of the disodium salt. The sudden increase in viscosity is a physical validation of successful ring closure.
Step-by-Step Methodology:
-
Preparation of the Base Solution: Under an inert nitrogen atmosphere, charge a dry 500 mL 3-neck round-bottom flask with anhydrous methanol (150 mL). Slowly add solid sodium methoxide (3.0 equivalents) in three equal portions over 30 minutes. Causality: Stepwise addition prevents solvent boiling and minimizes side reactions caused by localized thermal spikes[4].
-
Reagent Addition: Cool the alkoxide solution to 10 °C. Add formamide (2.5 equivalents) dropwise over 15 minutes. Subsequently, add 2-methoxypropandioic acid ethyl methyl ester (1.0 equivalent, 50 mmol) dropwise over 30 minutes.
-
Cyclization (Reflux): Gradually heat the reaction mixture to 65 °C (reflux). Maintain reflux for 6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The formation of a heavy white precipitate (disodium 5-methoxy-4,6-dihydroxypyrimidine) indicates reaction progression[2].
-
Solvent Removal: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove approximately 70% of the methanol.
-
Acidification & Precipitation: Dissolve the crude disodium salt in 100 mL of distilled water. Cool the aqueous solution to 0–5 °C in an ice bath. Slowly add concentrated hydrochloric acid (37%) dropwise until the pH reaches 2.0–2.5. Critical Step: The pH must be strictly controlled; over-acidification can lead to protonation of the pyrimidine nitrogens, increasing aqueous solubility and reducing yield.
-
Isolation: Stir the resulting pale-yellow suspension for 1 hour at 0 °C to ensure complete crystallization. Filter the solid under vacuum, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 60 °C for 12 hours.
Protocol B: Synthesis of 5-Methoxybarbituric Acid Derivatives
Step-by-Step Methodology:
-
Condensation: In a 250 mL flask, dissolve urea (1.5 equivalents) in absolute ethanol (100 mL). Add sodium ethoxide (2.5 equivalents) and stir for 15 minutes at room temperature.
-
Ester Addition: Introduce 2-methoxypropandioic acid ethyl methyl ester (1.0 equivalent) in a single steady stream.
-
Reflux & Workup: Heat the mixture to 78 °C for 8 hours. The reaction will form a thick paste. Cool to room temperature, dilute with water (50 mL), and acidify to pH 3 with 2M HCl to precipitate the 5-methoxybarbituric acid. Filter, wash with cold ethanol, and dry.
References
-
Google Patents. "CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester". Available at:[4]
-
Pharmaffiliates. "4-Amino-5,6-dimethoxypyrimidine". Available at:[Link][3]
Sources
- 1. 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0 [chemicalbook.com]
- 2. 4,6-Dihydroxy-5-methoxypyrimidine | 5193-84-0 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester - Google Patents [patents.google.com]
Application Note: Enolate Formation Protocols for Mixed Malonic Esters
Abstract
Mixed malonic esters (e.g., methyl tert-butyl malonate or ethyl phenyl malonate) represent a critical scaffold in the synthesis of heterocycles, amino acids, and API intermediates.[1] However, their dual-ester functionality presents a unique challenge: transesterification scrambling .[1] Standard protocols utilizing alkoxide bases (e.g., NaOEt) inevitably lead to a statistical mixture of diesters, severely impacting yield and purification.[1]
This guide details three validated protocols for the clean enolization of mixed malonic esters, prioritizing chemoselectivity and scrambling prevention. We focus on Soft Enolization (MgCl₂/TEA) as the superior method for acylation and Sodium Hydride (NaH) for alkylation, providing a self-validating framework for industrial application.[1]
Part 1: Strategic Considerations & Base Selection
The choice of base is the single determinant of success in mixed malonate chemistry. Unlike symmetric malonates, where the base conjugate acid matches the ester leaving group, mixed systems require non-nucleophilic or chelation-assisted deprotonation.[1]
The Scrambling Problem
If a mixed ester (
Decision Matrix: Base Selection
Use the following logic flow to select the appropriate protocol for your substrate.
Figure 1: Strategic decision tree for base selection in mixed malonate synthesis.
Part 2: Validated Protocols
Protocol A: Irreversible Deprotonation (NaH)
Best For: Standard C-Alkylation with alkyl halides.[1]
Mechanism: NaH acts as a Brønsted base.[1] The byproduct is
Reagents
-
Substrate: Mixed Malonate (1.0 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)[1]
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Workflow
-
NaH Preparation: Weigh NaH (1.1 equiv) into a flame-dried 3-neck flask under Argon.
-
Solvent Addition: Suspend NaH in anhydrous THF at 0°C.
-
Substrate Addition: Dissolve the mixed malonate in a minimal amount of THF. Add dropwise to the NaH suspension over 15–20 minutes at 0°C.
-
Observation: Vigorous bubbling (
evolution) will occur.[1] Control the rate to prevent foaming.
-
-
Maturation: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes.
-
Reaction: The enolate is now ready for electrophile addition.
Protocol B: Soft Enolization (MgCl₂ / TEA)
Best For: C-Acylation, Knoevenagel condensations, and substrates sensitive to strong bases.[1]
Mechanism: Magnesium chloride acts as a Lewis acid, coordinating to both carbonyl oxygens.[1] This chelation dramatically increases the acidity of the
Reagents
-
Substrate: Mixed Malonate (1.0 equiv)[1]
-
Lewis Acid: Anhydrous
(1.0 – 1.2 equiv)[1] -
Base: Triethylamine (TEA) (2.0 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)[1]
Step-by-Step Workflow
-
System Setup: Flame-dry a flask and maintain under
. -
Charging: Add anhydrous
(1.0 equiv) and the mixed malonate (1.0 equiv) to the flask. -
Solvation: Add dry MeCN (0.5 M). Cool the suspension to 0°C.
-
Base Addition: Add TEA (2.0 equiv) dropwise.
-
Note: The reaction is exothermic.[1] The solution often turns slightly yellow or cloudy as the magnesium enolate complex forms.
-
-
Chelation Time: Stir at 0°C for 30 minutes, then RT for 1 hour.
-
Mechanism Check: The species formed is a neutral Magnesium bis-enolate complex, which is stable and does not suffer from the "hard" reactivity of Lithium enolates.
-
-
Electrophile Addition: Add the acid chloride or aldehyde directly to this mixture.[1]
Mechanistic Visualization (Rathke Enolate)
Figure 2: Magnesium-mediated soft enolization.[1][2] The Mg(II) coordinates both carbonyls, acidifying the alpha-proton for removal by TEA.
Protocol C: Kinetic Control (LDA)
Best For: Regioselective alkylation of mono-substituted mixed malonates where you must avoid di-alkylation.[1] Reagents: Lithium Diisopropylamide (LDA) (1.05 equiv), THF, -78°C.
-
Cooling: Cool pre-generated LDA in THF to -78°C.
-
Addition: Add the mixed malonate slowly down the side of the flask.
-
Trapping: Add the electrophile immediately. Do not allow to warm until the quench.[1]
-
Why: Lithium enolates of malonates can aggregate; keeping it cold prevents equilibration.[1]
-
Part 3: Troubleshooting & QC
QC: Monitoring Enolate Formation
Since enolates are transient, direct isolation is impossible.[1] Use Deuterium Quench for validation.
-
Take a 50 µL aliquot of the enolate solution.
-
Quench into
.[1] -
Extract with
and run -NMR. -
Success: Disappearance of the
-proton signal (usually 3.3–3.5 ppm) indicates 100% enolization.[1]
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Scrambled Esters | Nucleophilic base used (NaOMe/Et).[1][3] | Switch to Protocol A (NaH) or Protocol B (MgCl₂) immediately.[1] |
| Low Yield (Acylation) | O-acylation vs C-acylation.[1] | Use Protocol B (MgCl₂) .[1] The Mg chelate blocks the Oxygen, forcing C-acylation [2]. |
| Decarboxylation | Reaction temp too high or acidic workup.[1] | Keep reaction <50°C. Ensure workup pH is neutral/mildly acidic (pH 4-5), not pH 1. |
| No Reaction (NaH) | Old NaH (hydrolyzed).[1] | Use fresh NaH. Validate activity by adding a drop of water to a small sample (should fizz violently).[1] |
References
-
Rathke, M. W., & Cowan, P. J. (1985).[1] Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. Journal of Organic Chemistry, 50(15), 2622–2624.[1]
-
[1]
-
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 26: Alkylation of Enolates).
-
[1]
-
-
Packer, K. (2025).[1] Malonic Ester Synthesis: Steps, Mechanism, and Examples. PatSnap Eureka.
-
OpenStax. (2023).[1] Alkylation of Enolate Ions. Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Yield & Purity of 2-Methoxypropanedioic Acid Ethyl Methyl Ester
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-methoxypropanedioic acid ethyl methyl ester (also known as Ethyl methyl 2-methoxymalonate; CAS: 56752-40-0).
This guide focuses on the Oxalate Condensation-Decarbonylation Route , which is the industry-standard method for scalable synthesis, and addresses the critical challenge of ester scrambling (transesterification) and exotherm control .
Executive Summary & Reaction Logic
The synthesis of the mixed ester (ethyl methyl) is thermodynamically sensitive. The most robust industrial route involves the Claisen condensation of Methyl Methoxyacetate with Diethyl Oxalate , followed by thermal decarbonylation.
The Core Challenge: Yield loss primarily occurs due to:
-
Uncontrolled Exotherms: Leading to polymerization or decomposition of the enolate.
-
Transesterification (Scrambling): The presence of alkoxides (NaOMe/NaOEt) can randomize the ester groups, producing unwanted dimethyl and diethyl analogs which are difficult to separate by distillation due to boiling point proximity (<5°C difference).
The Solution: Implementation of a Staged Solid Base Addition Protocol and precise Decarbonylation Temperature Control .
Critical Process Workflow (Diagram)
The following signaling pathway illustrates the optimized reaction cascade and critical control points (CCPs).
Figure 1: Optimized reaction pathway highlighting Critical Control Points (CCPs) for yield preservation.
Optimized Experimental Protocol
Phase 1: Controlled Condensation
Objective: Maximize formation of the
-
Reactor Setup: Charge a dry reactor with Methyl Methoxyacetate (1.0 equiv) and Diethyl Oxalate (1.2 equiv).
-
Note: Using excess diethyl oxalate drives the equilibrium forward.
-
-
CCP 1 - Staged Base Addition:
-
Do NOT add the base all at once.
-
Use Solid Sodium Ethoxide (NaOEt) rather than solution to minimize solvent volume and alcohol concentration (which drives scrambling).
-
Protocol: Add solid NaOEt (1.5 equiv total) in three equal portions at 30-minute intervals.
-
Reasoning: This limits the concentration of free alkoxide and controls the heat release, preventing "runaway" transesterification [1, 2].
-
-
Reaction: Stir at 50–60°C for 4–6 hours.
-
Monitor: GC/HPLC should show consumption of methyl methoxyacetate.
-
Phase 2: Quench & Workup
-
Cooling: Cool the reaction mass to <10°C .
-
Hydrolysis: Pour the mixture into ice-cold water containing sufficient HCl or H2SO4 to adjust pH to 1–2 .
-
Critical: Low temperature is vital here. Acidic hydrolysis at high temp will hydrolyze the esters to acids.
-
-
Extraction: Extract with Toluene or Dichloromethane (DCM). Wash organic layer with brine.
Phase 3: Thermal Decarbonylation
Objective: Remove the oxalyl moiety (-CO) to form the malonate.
-
Concentration: Distill off the extraction solvent (Toluene/DCM) completely under reduced pressure.
-
CCP 2 - Decarbonylation:
-
Heat the residue to 140–150°C .
-
Observation: Vigorous evolution of Carbon Monoxide (CO) gas will occur.[1] Ensure good ventilation.
-
Duration: Maintain temperature until gas evolution ceases (typically 2–6 hours).
-
-
Purification: Fractional distillation under high vacuum.
-
Target: Collect fraction boiling at approx. 96–100°C / 10-15 mmHg (verify based on specific vacuum pressure).
-
Troubleshooting Guide & FAQs
Data Summary: Impact of Base Addition Method
| Parameter | Single Addition (Liquid Base) | Staged Addition (Solid Base) |
| Exotherm Spike | High (>20°C rise) | Controlled (<5°C rise) |
| Side Products | 15–20% (Polymer/Scrambled) | <5% |
| Yield | 45–55% | 75–85% |
Q&A: Addressing Specific Researcher Pain Points
Q1: Why am I seeing high levels of Dimethyl 2-methoxymalonate and Diethyl 2-methoxymalonate instead of the mixed ester? A: This is "Ester Scrambling." It occurs because the alkoxide base (e.g., NaOEt) can attack the ester carbonyls.
-
Fix: If you require high purity of the mixed ester, you must minimize the lifetime of the free alkoxide in the solution. The Staged Solid Addition method reduces the instantaneous concentration of base.
-
Advanced Fix: For strict mixed-ester synthesis without scrambling, consider using a non-nucleophilic base like LiHMDS or LDA at -78°C (though this increases cost significantly compared to the alkoxide route).
Q2: The reaction mixture becomes too viscous/solidifies during base addition. A: This is common as the sodium enolate precipitates.
-
Fix: Do not add more solvent immediately, as this dilutes the reactants and slows the rate. Instead, ensure you are using a high-torque overhead stirrer. If absolutely necessary, add a minimal amount of Toluene (non-protic) to maintain slurry mobility. Avoid adding alcohols.
Q3: My yield is low after the decarbonylation step (Phase 3). A: Incomplete decarbonylation or thermal decomposition is likely.
-
Check: Ensure the oil bath reaches 145°C . The internal temperature must be high enough to break the C-C bond.
-
Check: Ensure all solvent is removed before heating to 145°C. Residual solvent refluxing at a lower temperature (e.g., Toluene at 110°C) will prevent the reaction mass from reaching the activation energy for decarbonylation.
Q4: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? A: If you use NaOMe with Diethyl Oxalate, you will drive the equilibrium toward the Dimethyl ester [1]. If the target is the Ethyl Methyl ester, using NaOEt is safer as it matches the oxalate leaving groups, although some exchange with the methyl acetate group is still possible. The most precise control is achieved by matching the base to the "majority" ester groups or using the solid addition protocol to kinetically favor the condensation over transesterification.
References
-
CN103910630A . Preparation method of 2-methoxypropandioic acid ethyl methyl ester. Google Patents. Link
-
CN104447327A . Preparation method of methyl ethyl methoxymalonate. Google Patents. Link
-
Organic Syntheses , Coll. Vol. 2, p.272 (1943). Ethyl Methylmalonate (Reference for the general oxalate-decarbonylation mechanism). Link
Sources
Purification of crude 2-methoxypropandioic acid ethyl methyl ester by distillation
Executive Summary
Purifying 2-methoxypropandioic acid ethyl methyl ester (CAS: 56752-40-0) via distillation presents a unique "bimodal" failure risk often overlooked in standard protocols:
-
Thermodynamic Scrambling: The asymmetric ester groups (ethyl/methyl) are kinetically stable at room temperature but will disproportionate (scramble) into symmetric diesters (dimethyl and diethyl) under heat if any trace acidity or basicity remains.
-
Thermal Decarboxylation: Like all malonates, this compound is prone to losing
above 140°C, a risk exacerbated by the very catalysts used to synthesize it.
This guide details a high-vacuum fractional distillation protocol designed to suppress transesterification and maintain pot temperatures below the decomposition threshold.
Part 1: Critical Pre-Distillation Treatment (The "Hidden" Step)
WARNING: Do not attempt to distill the crude reaction mixture directly.
If your crude material contains residual mineral acids (
Since the boiling points of these three species are within 5–8°C of each other, separation by distillation becomes impossible once scrambling begins.
Protocol: Neutralization & Quench
-
Solvent Strip (Cold): Remove bulk reaction solvents (THF, Toluene) via rotary evaporation at <40°C .
-
Wash Cycle: Dissolve the residue in a non-polar solvent (e.g., Dichloromethane or MTBE).
-
Acidic Crude: Wash with saturated
until aqueous pH is 7.5–8.0. -
Basic Crude: Wash with dilute
or mild acid until pH is 6.5–7.0.
-
-
Drying: Dry organic layer over anhydrous
(Magnesium Sulfate). Do not use acidic drying agents like silica gel. -
Filtration: Filter strictly to remove all solid salts.
Part 2: Distillation Setup & Parameters
Equipment Configuration
-
Column: Silvered vacuum-jacketed Vigreux column (minimum 20cm) or a packed column (Helipak/Raschig rings) with roughly 5–8 theoretical plates.
-
Condenser: Coolant set to 5°C (Do not freeze; viscosity can be an issue).
-
Vacuum: High-performance rotary vane pump required. Target pressure: < 5 mmHg (Torr) .
Target Parameters
| Parameter | Specification | Scientific Rationale |
| Pot Temperature | Max 135°C | Above 140°C, rate of decarboxylation ( |
| Head Temperature | ~95–105°C (at 10 mmHg)* | Estimated. Specific BP depends on exact vacuum depth. |
| Vacuum Pressure | 1–5 mmHg | Low pressure is critical to keep the pot temp below the decomposition threshold. |
| Reflux Ratio | 5:1 to 10:1 | High reflux is needed to separate the target from potential symmetric byproducts. |
*Note: The boiling point of the mixed ester lies between Dimethyl Methoxymalonate (~200°C atm) and Diethyl Methoxymalonate (~210°C atm). Under vacuum (10 mmHg), expect the fraction to collect near 100°C.
Part 3: Experimental Workflow (Logic Diagram)
The following diagram illustrates the decision logic for the purification process, specifically addressing the "Scrambling" vs. "Decomposition" risks.
Caption: Workflow logic for the purification of asymmetric malonates, emphasizing the critical neutralization step to prevent failure modes.
Part 4: Troubleshooting & FAQs
Ticket #1: "The vacuum pressure keeps fluctuating/spiking."
Diagnosis: This is the hallmark of Thermal Decarboxylation .
-
Mechanism: At high temperatures, the malonate moiety forms a cyclic transition state, ejecting
gas. This non-condensable gas overwhelms the vacuum pump, causing pressure spikes [2]. -
Solution:
-
Lower the oil bath temperature immediately.
-
Check your vacuum seal. If the seal is good, the gas is coming from the chemistry.
-
Corrective Action: You must improve the vacuum (stronger pump) to allow the compound to distill at a lower temperature (
pot temp is ideal).
-
Ticket #2: "I have three fractions with very close boiling points."
Diagnosis: In-situ Transesterification (Scrambling).
-
Mechanism: You likely have residual acid/base catalyst in the pot. As you heated the flask, the ethyl and methyl groups exchanged, creating a statistical mixture of Dimethyl (low boiler), Ethyl Methyl (mid boiler), and Diethyl (high boiler) esters [3].
-
Solution:
-
Stop the distillation.
-
Cool the pot and analyze by GC/NMR. If scrambling has occurred, you cannot fix it by distillation alone. You may need to re-subject the mixture to the original transesterification conditions to push the equilibrium back, or accept the yield loss.
-
Prevention: Ensure the crude is pH neutral (pH 6.5–7.5) before heating.
-
Ticket #3: "The product is distilling but colored yellow/orange."
Diagnosis: Oxidative Polymerization or Keto-Enol Tautomerization .
-
Context: Malonates have acidic alpha-protons. Trace metal impurities (from stir bars or spatulas) can catalyze colored enolate complexes.
-
Solution:
-
The color is usually non-volatile. Perform a rapid "flash distillation" (no column) to leave the color in the residue, then re-distill carefully for purity.
-
Part 5: Analytical Validation
Do not rely solely on Boiling Point. Validate the fraction using:
-
Refractive Index (RI): Monitor the RI of drops coming off the condenser. The symmetric esters have distinct RI values; the mixed ester will be intermediate.
-
1H-NMR (Chloroform-d):
-
Look for the integration ratio of the ester groups.
-
Target:
(singlet, ~3.7 ppm) : (quartet, ~4.2 ppm) should be 1:1 . -
If the ratio deviates, you have contamination from symmetric species.
-
References
-
Decarboxylation Kinetics: Asciutto, E., & Sagui, C. (2005). "Exploring Intramolecular Reactions in Complex Systems: The Case of the Malonate Anions." Journal of Chemical Physics.
-
Vacuum Distillation Principles: ECHEMI Technical Support. (2023).[1][2][3] "Summary of experience in vacuum distillation."
-
Transesterification Risks: Organic Syntheses, Coll. Vol. 2, p. 276 (1943). "Ethyl Methyl Malonate Synthesis and Stability."
-
Boiling Point Data: NIST Chemistry WebBook. "Propanoic acid, 2-methyl-, ethyl ester (Analogous Data)."
Sources
Troubleshooting low yield in the alkylation of methyl ethyl methoxymalonate
System Status: Operational | Ticket ID: CHEM-SUP-8821 Topic: Troubleshooting Low Yield & Side Reactions
Executive Summary
The alkylation of methyl ethyl methoxymalonate presents a unique set of challenges compared to standard malonic ester syntheses. The presence of the
This guide moves beyond standard textbook procedures to address the specific electronic and steric anomalies of this substrate.
The "Silent Killer": Transesterification
Diagnosis: If your NMR shows a mixture of dimethyl, diethyl, and methyl-ethyl esters, or if your yield is high but the mass balance is wrong, you are likely suffering from base-induced ester scrambling.
The Mechanism: Methyl ethyl methoxymalonate contains two different alkoxy leaving groups (-OMe and -OEt).
-
The Error: Using Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) as a base.
-
The Consequence:
-
If you use NaOEt : The ethoxide attacks the methyl ester, converting it to an ethyl ester (forming diethyl methoxymalonate).
-
If you use NaOMe : The methoxide attacks the ethyl ester, converting it to a methyl ester (forming dimethyl methoxymalonate).
-
The Solution: You must use a non-nucleophilic base.
-
Gold Standard: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (sterically hindered).
-
Alternative: Lithium Diisopropylamide (LDA) at -78°C (for kinetic control, though usually unnecessary for malonates).
Troubleshooting Guide (Q&A)
Q1: I am recovering unreacted starting material despite using 1.1 eq of NaH. Why?
A: This is likely due to enolate quenching or base degradation .
-
Moisture Sensitivity: NaH is extremely sensitive to water. If your THF or DMF contains even trace moisture (>50 ppm), the base is destroyed before it can deprotonate the malonate.
-
The "Methoxy Effect": The
-methoxy group stabilizes the enolate via induction but can also chelate the sodium cation (forming a 5-membered ring with the carbonyl oxygen). This chelation can make the enolate "tight" and less reactive toward bulky electrophiles. -
Fix:
-
Titrate or dry your solvent (THF/DMF) over molecular sieves.
-
Add a co-solvent like DMPU or HMPA (caution: toxic) or use 15-Crown-5 to complex the sodium and break the chelate, increasing nucleophilicity [1].
-
Q2: I see a significant amount of O-alkylation product.
A: This is governed by the Hard-Soft Acid-Base (HSAB) theory.
-
Cause: The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft." The
-methoxy group increases the electron density on the oxygen, making O-alkylation more favorable than in simple malonates, especially with "hard" electrophiles (e.g., alkyl tosylates or sulfates). -
Fix:
-
Change Solvent: Use a less polar solvent like THF instead of DMF/DMSO. Polar aprotic solvents leave the anion "naked," often promoting attack from the most electronegative atom (Oxygen).
-
Change Electrophile: Use softer electrophiles like Alkyl Iodides or Bromides rather than Chlorides or Tosylates.
-
Temperature: Lower the reaction temperature (0°C to RT). Higher temperatures favor the higher activation energy pathway (often O-alkylation).
-
Q3: My product decomposes during workup.
A:
-
Cause: Acidic workups (pH < 4) or excessive heat during solvent removal. The electron-donating methoxy group destabilizes the ester bond slightly, making it more susceptible to hydrolysis.
-
Fix:
-
Quench with saturated
(mildly acidic/neutral) rather than HCl. -
Keep the rotary evaporator bath below 40°C.
-
Visualizing the Failure Pathways
The following diagram illustrates the decision matrix for troubleshooting low yields, highlighting the critical divergence points for Transesterification and O-Alkylation.
Figure 1: Diagnostic flowchart for identifying the root cause of reaction failure.
Mechanistic Insight: The Chelation Effect
The
Figure 2: The methoxy group coordinates with the sodium cation, creating a rigid structure that can hinder reactivity if not solvated properly.
Optimized Experimental Protocol
Objective: Mono-alkylation of methyl ethyl methoxymalonate with Benzyl Bromide (Example).
Reagents:
-
Substrate: 1.0 eq
-
NaH (60% in mineral oil): 1.1 eq
-
Alkylating Agent (Benzyl Bromide): 1.05 eq
-
Solvent: Anhydrous THF (0.2 M concentration)
Procedure:
-
Base Preparation: In a flame-dried flask under Argon, wash NaH (1.1 eq) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF.
-
Enolization: Cool the suspension to 0°C. Add the methyl ethyl methoxymalonate (1.0 eq) dropwise over 15 minutes.
-
Critical: Evolution of
gas will be vigorous. Allow to stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.
-
-
Alkylation: Cool the mixture back to 0°C. Add the alkylating agent (1.05 eq) dropwise.
-
Note: If using a chloride, add a catalytic amount of NaI (Finkelstein condition) to accelerate the reaction.
-
-
Reaction: Allow to warm to RT and stir. Monitor by TLC.[1] Most reactions complete within 4-12 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
. Concentrate in vacuo (bath <40°C).
References
-
Effect of Crown Ethers on Enolate Reactivity
- Title: The effect of crown ethers on the reactivity of enol
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
General Malonic Ester Synthesis & Alkylation
-
Transesterification Mechanisms
-
Synthesis of Alpha-Alkoxy Malonates
- Title: Synthesis of diethyl methoxy(methyl)
- Source: PrepChem (Derived
-
URL:[Link]
Sources
Technical Support Center: Malonic Ester Cleavage & Temperature Optimization
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, optimizing the thermal cleavage of malonic esters is a critical step in carbon-chain elongation and natural product synthesis.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize reaction temperatures and maximize yields.
📚 Knowledge Base: Terminology & Mechanistic Causality
FAQ 1: "Decarbonylation" vs. "Decarboxylation" — What is actually happening?
Q: My laboratory standard operating procedure (SOP) mentions the "decarbonylation" of a malonic ester, but literature searches keep returning "decarboxylation." Which is correct?
A: In standard synthetic terminology, the thermal cleavage of malonic esters is a decarboxylation (the extrusion of carbon dioxide, CO₂) . Decarbonylation (the extrusion of carbon monoxide, CO) is mechanistically distinct and typically applies to α-keto esters or aldehydes, often requiring transition-metal catalysis. If your goal is to convert a dialkyl malonate into a mono-ester or a mono-carboxylic acid, you are performing a decarboxylation. This guide addresses the temperature optimization for this exact transformation.
FAQ 2: Why does the Krapcho method require such high temperatures (150–180 °C)?
Q: I am trying to perform a Krapcho decarboxylation at 100 °C to protect a sensitive functional group, but I am seeing zero conversion. Why?
A: The Krapcho decarboxylation is not a simple thermal degradation; it is initiated by an S_N2 nucleophilic attack of a halide anion (e.g., Cl⁻ from LiCl) onto the alkyl group of the ester . Because the alkyl group of an ester is a relatively poor electrophile, the activation energy barrier for this S_N2 attack is exceptionally high. Temperatures of 150–180 °C in a polar aprotic solvent (DMSO) are required to provide the kinetic energy necessary for the halide to displace the carboxylate. The subsequent loss of CO₂ is rapid once the carboxylate is formed.
FAQ 3: How do I prevent elimination side reactions at these high temperatures?
Q: At 170 °C, my ethyl ester is degrading into alkene byproducts. How can I suppress this?
A: High temperatures in DMSO can cause the chloride anion or basic intermediates to act as a Brønsted base, promoting E2 elimination if your substrate possesses sterically accessible β-hydrogens. To optimize:
-
Lower the temperature to 130–140 °C.
-
Add 1–2 equivalents of water . Water acts as a proton source to rapidly quench the intermediate carbanion, outcompeting the slower elimination pathways.
-
Switch to a methyl ester if possible. Methyl esters undergo S_N2 attack much faster than ethyl esters, allowing you to lower the reaction temperature by 20–30 °C.
📊 Quantitative Data: Temperature & Method Comparison
To select the correct temperature profile, you must first define your target product. Use the table below to establish your baseline parameters.
| Method | Target Product | Optimal Temp Range | Solvent System | Mechanistic Barrier (Rate-Limiting Step) | Visual / Analytical Validation |
| Classical Thermal | Carboxylic Acid | 130–150 °C | Neat (or Xylene) | Formation of 6-membered cyclic transition state | Vigorous CO₂ bubbling ceases |
| Krapcho (Methyl Ester) | Mono-ester | 130–150 °C | DMSO + LiCl + H₂O | S_N2 attack of Cl⁻ on the methyl group | LC-MS shows [M-58]⁺ (loss of CO₂ + CH₂) |
| Krapcho (Ethyl Ester) | Mono-ester | 150–170 °C | DMSO + LiCl + H₂O | S_N2 attack of Cl⁻ on the ethyl group | LC-MS shows [M-72]⁺ (loss of CO₂ + C₂H₄) |
| Acid-Catalyzed | Carboxylic Acid | 120–140 °C | Aqueous / Neat | Hydrolysis of the sterically hindered ester | Distillation of byproduct alcohol |
🔬 Protocol Library: Self-Validating Methodologies
Every protocol below is designed as a "self-validating system." Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Classical Saponification & Thermal Decarboxylation [3]
Use this method when your target is a mono-carboxylic acid and your substrate can tolerate harsh aqueous base.
-
Saponification: Dissolve the dialkyl malonate in a 1:1 (v/v) mixture of THF and 2M aqueous NaOH. Stir at 60 °C for 4 hours.
-
Validation: The biphasic mixture will become a homogeneous solution. TLC will show a baseline spot (R_f = 0) indicating the formation of the water-soluble dicarboxylate salt.
-
-
Acidification: Cool the flask to 0 °C. Slowly add 6M HCl dropwise until the solution reaches pH 1.
-
Validation: Use pH paper to confirm pH 1. A white precipitate (the gem-diacid) must form. If it does not precipitate, extract with ethyl acetate.
-
-
Thermal Decarboxylation: Isolate the diacid, dry it thoroughly, and transfer it neat to a round-bottom flask equipped with a reflux condenser and a mineral oil bubbler. Submerge the flask in an oil bath pre-heated to 140–150 °C .
-
Validation: Vigorous gas evolution (CO₂) will immediately register in the bubbler.
-
-
Completion: Maintain the temperature until gas evolution completely ceases (typically 1–2 hours). Cool to room temperature to obtain the target mono-carboxylic acid.
Protocol B: Krapcho Decarboxylation (Mono-dealkoxycarbonylation) [2]
Use this method when you need to selectively cleave one ester group to yield a mono-ester under neutral/mild pH conditions.
-
Reagent Preparation: In a flame-dried flask under Argon, dissolve anhydrous LiCl (2.0 eq) in anhydrous DMSO (0.2 M relative to substrate) at 80 °C.
-
Validation: The solution must be completely clear. Undissolved LiCl will severely retard the reaction rate.
-
-
Substrate Addition: Add the malonic ester substrate (1.0 eq) and exactly 1.0 eq of deionized H₂O.
-
Temperature Ramp: Insert an internal thermocouple into the reaction mixture. Heat the oil bath to achieve an internal temperature of 160 °C (for ethyl esters) or 140 °C (for methyl esters).
-
Validation: Do not rely on the hotplate reading; DMSO has a high heat capacity, and internal temperatures often lag by 10–15 °C.
-
-
Monitoring: Stir for 4–8 hours.
-
Validation: Pull an aliquot every 2 hours for LC-MS. Look for the disappearance of the parent mass and the appearance of the target mono-ester mass.
-
-
Workup: Cool to room temperature. Quench with 5 volumes of water and extract with ethyl acetate (3x). Wash the organic layer with water (5x) to completely remove DMSO before concentration.
🔀 Diagnostic Flowchart
Use the following logical workflow to troubleshoot temperature and yield issues in real-time during your experiments.
Figure 1: Troubleshooting workflow for temperature optimization in malonic ester decarboxylation.
📑 References
Technical Support Center: Navigating the Scale-Up of Methoxy Malonate Production
Welcome to the comprehensive technical support guide for the scale-up of methoxy malonate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to industrial production. Here, we address common challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the scale-up of methoxy malonate synthesis.
Q1: What are the primary challenges when scaling up methoxy malonate production?
A1: The main hurdles include managing reaction exotherms, controlling byproduct formation (like dialkylation and O-alkylation), ensuring efficient purification at a larger scale, and maintaining the stability of the final product. As the reaction volume increases, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer and the formation of localized hotspots.[1] This can result in side reactions and product degradation.[1]
Q2: Which synthetic route is most amenable to industrial-scale production of methoxy malonate?
A2: A common and scalable method involves the reaction of a malonic ester, such as dimethyl malonate or diethyl malonate, with a methoxylating agent. One patented method describes the reaction of diethyl oxalate and methyl methoxyacetate with solid sodium ethoxide.[2] Another approach is the methoxycarbonylation of dichloromethane catalyzed by electrogenerated species.[3] The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.
Q3: What are the critical safety concerns during the scale-up process?
A3: Key safety issues include the handling of flammable solvents, managing potentially exothermic reactions to prevent runaways, and the use of strong bases like sodium ethoxide or sodium hydride.[4][5] Proper personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, is essential.[6][7] Operations should be conducted in well-ventilated areas or under a closed system to avoid inhalation of vapors.[5][8]
Q4: How can I monitor the reaction progress and product purity effectively at a larger scale?
A4: At an industrial scale, real-time monitoring is crucial. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of reactants and the formation of the desired product and byproducts.[9][10] For final product quality control, Nuclear Magnetic Resonance (NMR) spectroscopy and GC-Mass Spectrometry (GC-MS) can confirm the structure and quantify impurities.[9]
Q5: What are the recommended storage conditions for methoxy malonate?
A5: Methoxy malonate should be stored in a cool, dark, and well-ventilated place in a tightly sealed container.[5][11] It should be kept away from incompatible materials such as oxidizing agents, acids, and bases.[6][12]
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up of methoxy malonate production.
Low Reaction Yield
A diminished yield at a larger scale is a frequent and multifaceted problem.
Problem: The reaction yield is significantly lower than what was achieved at the bench scale.
| Possible Cause | Underlying Scientific Principle | Troubleshooting Action |
| Inefficient Mixing | In large reactors, achieving uniform mixing is challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] | - Implement more efficient agitation systems (e.g., multiple impellers, baffles).- Consider transitioning to a continuous flow reactor for better control over mixing and temperature.[1] |
| Poor Temperature Control | The alkylation reaction can be exothermic. Inadequate heat removal on a larger scale can lead to a runaway reaction and product degradation.[4] | - Ensure the reactor's cooling system is appropriately sized for the reaction volume.- Implement a controlled, slow addition of reagents to manage the heat generated.[4] |
| Incomplete Enolate Formation | The base used may be weak or contain moisture, leading to incomplete deprotonation of the malonic ester.[4] | - Use a strong, dry base like sodium ethoxide or sodium hydride.- If preparing sodium ethoxide in situ, ensure the ethanol is anhydrous.[4] |
| Precipitation of Malonate Salt | The sodium salt of the malonate can precipitate out of solution, reducing its reactivity.[4] | - Add a co-solvent such as DMF or DMSO to improve the solubility of the malonate salt.[4] |
Formation of Significant Byproducts
The formation of byproducts is a common issue that complicates purification and reduces yield.
Problem: The crude product contains a high percentage of dialkylated or other byproducts.
| Byproduct | Mechanism | Mitigation Strategy |
| Dialkylation | The enolate of the mono-alkylated product can react with another molecule of the alkylating agent. This is more common with a high local concentration of the enolate.[4] | - Use a slight excess of the malonic ester.- Add the alkylating agent slowly to the malonate enolate solution to keep the concentration of the alkylating agent low.[4] |
| O-Alkylation | The enolate ion is an ambident nucleophile and can be alkylated at the oxygen atom, forming an ether byproduct. | - The use of polar aprotic solvents can favor C-alkylation.- Lowering the reaction temperature can sometimes increase the selectivity for C-alkylation.[4] |
| Hydrolysis | The presence of water can lead to the hydrolysis of the ester groups, especially under basic conditions.[13] | - Ensure all reagents and glassware are thoroughly dried before use. |
Difficult Product Purification
Separating methoxy malonate from unreacted starting materials and byproducts can be challenging at scale.
Problem: Purification of the final product is difficult and results in low recovery.
| Purification Challenge | Scientific Rationale | Recommended Solution |
| Similar Boiling Points | The desired product and byproducts (e.g., dialkylated malonate) may have close boiling points, making separation by distillation difficult.[4] | - Employ fractional distillation under reduced pressure using an efficient distillation column.[4]- For high-purity requirements, column chromatography on silica gel may be necessary, though it is less scalable.[4] |
| Presence of Unreacted Starting Materials | Incomplete reactions will leave unreacted malonic ester and other starting materials in the crude product. | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- A basic aqueous wash can be used to remove unreacted acidic malonic ester by converting it to its water-soluble salt.[14] |
| Thermal Instability | Methoxy malonate may be susceptible to decomposition at elevated temperatures during distillation. | - Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[4] |
Experimental Protocols & Visualizations
General Protocol for Methoxy Malonate Synthesis (Lab Scale)
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Methoxymethyl chloride (or other suitable methoxylating agent)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Enolate Formation: Cool the solution in an ice bath and add diethyl malonate dropwise via the dropping funnel. Stir the mixture for 30 minutes at 0°C.
-
Alkylation: Add methoxymethyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[10] Transfer the mixture to a separatory funnel and extract with diethyl ether.[10]
-
Washing: Wash the combined organic layers sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by fractional distillation under reduced pressure.[4]
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues during the scale-up process.
Caption: A decision tree for troubleshooting common scale-up issues.
Reaction Pathway and Side Reactions
This diagram illustrates the desired reaction pathway and common side reactions.
Caption: The desired reaction pathway and potential side reactions.
References
- BenchChem. (n.d.). Challenges in the scale-up of Diethyl 2-(2-oxopropyl)malonate synthesis.
- CN104447327A. (2015). Preparation method of methyl ethyl methoxymalonate. Google Patents.
- TCI. (n.d.). Methoxymalonic Acid Dimethyl Ester Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- MilliporeSigma. (2025). Safety Data Sheet.
- Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
- Suisse, P., Pellegrini, S., Castanet, Y., Mortreux, A., & Lecolier, S. (n.d.). Efficient dimethyl malonate synthesis by methoxycarbonylation of dichloromethane catalysed by electrogenerated [Co(CO)3PBu3]– species. RSC Publishing.
- BenchChem. (n.d.). Minimizing by-product formation in malonate alkylation.
- Apollo Scientific. (n.d.). Dimethyl malonate Safety Data Sheet.
- Loba Chemie. (2016). DIMETHYL MALONATE FOR SYNTHESIS MSDS.
- BenchChem. (n.d.). Technical Support Center: Purification of Products from Diethyl Malonate Reactions.
- ChemicalBook. (2022). The production method of dimethyl malonate.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude Dioctyl Malonate.
- BenchChem. (n.d.). Strategies to prevent dialkylation of dimethyl malonate.
Sources
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- 3. Efficient dimethyl malonate synthesis by methoxycarbonylation of dichloromethane catalysed by electrogenerated [Co(CO)3PBu3]– species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing and Utilizing the Enolate of 2-Methoxypropandioic Acid Ethyl Methyl Ester
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-methoxypropandioic acid ethyl methyl ester and need to generate and stabilize its enolate for subsequent reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the formation and stability of the target enolate.
Q1: What makes the α-proton of 2-methoxypropandioic acid ethyl methyl ester acidic enough to be removed?
The acidity of the α-proton (the hydrogen on the carbon adjacent to the carbonyl groups) is significantly enhanced by the cumulative electron-withdrawing inductive effects of three key features in the molecule: the two ester carbonyl groups (C=O) and the α-methoxy group (-OCH₃). These groups pull electron density away from the α-carbon, polarizing the C-H bond and making the proton more susceptible to abstraction by a base.[1] More importantly, the resulting conjugate base—the enolate—is highly stabilized.[2] The negative charge is not localized on the carbon atom; instead, it is delocalized through resonance across the O=C-C-C=O system, with a significant portion of the charge residing on the more electronegative oxygen atoms. This delocalization drastically lowers the energy of the anion, making its formation more favorable.[1][2]
Q2: What are the most critical factors influencing the stability of this enolate?
Enolate stability is not a single property but a dynamic state influenced by several experimental variables. The correct combination of these factors is crucial for successfully generating and utilizing the enolate. The key factors are the base, solvent, counter-ion, and temperature.[3]
| Factor | Recommended Choice & Rationale | Potential Issues |
| Base | Lithium diisopropylamide (LDA) : A strong (pKa of diisopropylamine is ~36), non-nucleophilic, sterically hindered base.[2] Its strength ensures rapid and essentially irreversible deprotonation, preventing equilibrium issues.[4][5] Its bulkiness minimizes side reactions like attacking the ester carbonyls.[2] | Weaker bases (e.g., NaOEt, t-BuOK) : May not achieve complete deprotonation, leading to an equilibrium mixture of starting material, enolate, and base.[4] This can result in side reactions like self-condensation (Claisen condensation).[2] |
| Solvent | Aprotic, weakly coordinating solvents (e.g., Tetrahydrofuran - THF) : THF solvates the lithium counter-ion without strongly competing for coordination, which favors C-alkylation over O-alkylation in subsequent reactions.[3][6] It is crucial to use anhydrous solvents to avoid quenching the enolate. | Protic solvents (e.g., Ethanol) : Will immediately protonate and destroy the enolate.[3] Strongly coordinating solvents (e.g., HMPA, DMSO) : Can increase O-alkylation and may complicate product isolation.[6] |
| Temperature | Low temperatures (-78 °C) : Essential for both the formation and maintenance of the enolate.[3] Lithium enolates are often stable at this temperature, which kinetically disfavors decomposition pathways and side reactions.[5] | Higher temperatures (Room Temperature) : Can lead to enolate decomposition, elimination reactions, or Claisen-type side reactions. Thermodynamic equilibrium may also be established, potentially leading to a mixture of products if other acidic protons are available (not the case here).[7] |
| Counter-ion | Lithium (Li⁺) : From LDA, lithium is highly oxophilic and forms a strong, partially covalent bond with the oxygen atom of the enolate.[8][9] This often leads to the formation of stable, soluble aggregates (dimers, tetramers) in THF solution, which can modulate reactivity.[5][9] | Sodium (Na⁺) or Potassium (K⁺) : These ions form more ionic bonds with the enolate.[9] While effective, they can sometimes lead to different aggregation states and potentially lower stability or different reactivity patterns compared to lithium enolates.[8] |
Q3: How does the α-methoxy group specifically influence the enolate?
The α-methoxy group has a dual electronic influence.
-
Inductive Effect : Oxygen is highly electronegative, so the methoxy group exerts a strong electron-withdrawing inductive effect (-I effect). This effect helps to further stabilize the negative charge of the enolate, similar to how halogens at the α-position increase acidity.[7]
-
Chelation Potential : The oxygen of the methoxy group can act as a Lewis base and chelate to the metal counter-ion (e.g., Li⁺), forming a stable five-membered ring. This chelation can lock the conformation of the enolate, increase its stability, and potentially influence the stereochemical outcome of subsequent reactions by directing the approach of electrophiles.[10][11]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during the generation and alkylation of the 2-methoxypropandioic acid ethyl methyl ester enolate.
Problem 1: Low or Incomplete Enolate Formation
You've added your base, but analysis (e.g., quenching with a deuterated source followed by NMR) shows a significant amount of starting material remains.
-
Probable Cause A: The base is not strong enough. The pKa of the α-proton of a malonic ester derivative is typically around 13.[12] While bases like sodium ethoxide (pKa of ethanol ~16) can deprotonate it, the equilibrium may not fully favor the enolate.[4]
-
Probable Cause B: Contamination with a proton source. Trace amounts of water or other protic impurities in the solvent, glassware, or starting materials will quench the base and/or the enolate as it forms.
-
Solution: Rigorously dry all glassware in an oven (e.g., >120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Ensure starting materials are anhydrous.
-
-
Probable Cause C: Incorrect stoichiometry or degradation of the base. LDA solutions can degrade over time. If you are using a commercial solution, its molarity may be lower than stated.
-
Solution: Titrate the LDA solution before use to determine its exact molarity (e.g., using N-benzylbenzamide). Alternatively, prepare LDA fresh in situ by adding a titrated solution of n-butyllithium to diisopropylamine at -78 °C.
-
Problem 2: Low Yield in a Subsequent Alkylation Step
You've successfully formed the enolate, but upon adding an alkyl halide, the yield of the desired C-alkylated product is low, and you observe starting material and/or side products.
-
Probable Cause A: The alkylating agent is unsuitable. The alkylation of an enolate is an Sₙ2 reaction.[13] Steric hindrance is a major limiting factor.
-
Probable Cause B: O-alkylation is competing with C-alkylation. Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[15] While C-alkylation is usually favored with alkyl halides, the reaction conditions can influence the outcome.[6]
-
Solution: Ensure you are using a weakly coordinating solvent like THF. This solvent system favors the aggregated, more covalent lithium enolate, which preferentially reacts at the carbon.[6] Avoid highly polar, coordinating solvents which can promote O-alkylation.
-
-
Probable Cause C: The enolate is not stable under the reaction conditions. If the alkylation requires warming the reaction mixture, the enolate may be decomposing before it has a chance to react.
-
Solution: Maintain the lowest possible temperature at which the alkylation will proceed. Add the alkyl halide at -78 °C and allow the reaction to warm slowly only if necessary. If the electrophile is sluggish, consider converting it to a more reactive form (e.g., converting an alkyl chloride to an iodide via Finkelstein reaction) rather than increasing the reaction temperature.
-
Below is a decision-making workflow to help troubleshoot low alkylation yields.
Caption: Troubleshooting workflow for low alkylation yield.
Recommended Protocol: Generation of the Lithium Enolate of 2-Methoxypropandioic Acid Ethyl Methyl Ester
This protocol describes the generation of the lithium enolate under conditions that favor its stability, making it ready for reaction with a suitable electrophile.
Safety Precautions: This procedure must be conducted under an inert atmosphere (dry nitrogen or argon) using anhydrous solvents. n-Butyllithium is pyrophoric and diisopropylamine is corrosive and flammable. Handle with extreme care using appropriate personal protective equipment (PPE).
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (recently titrated)
-
2-methoxypropandioic acid ethyl methyl ester (anhydrous)
-
Dry, argon-flushed round-bottom flask with a magnetic stir bar and rubber septum
Procedure:
-
Prepare the LDA Solution (in situ): a. To the round-bottom flask, add anhydrous THF (e.g., 0.4 M final concentration desired for the substrate). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Add diisopropylamine (1.1 equivalents relative to the substrate) via syringe. d. Slowly, dropwise, add the n-BuLi solution (1.05 equivalents) via syringe. e. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
Form the Enolate: a. Prepare a solution of 2-methoxypropandioic acid ethyl methyl ester (1.0 equivalent) in a small amount of anhydrous THF. b. Using a syringe, add the ester solution dropwise to the cold LDA solution over 15-20 minutes. It is critical to maintain the temperature at -78 °C to dissipate any heat generated. c. After the addition is complete, stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Utilization: a. The enolate solution is now ready. An electrophile (e.g., a primary alkyl halide, 1.0-1.2 equivalents) can be added directly to this cold solution. b. The subsequent reaction time and temperature will depend on the reactivity of the chosen electrophile. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This self-validating protocol ensures complete deprotonation by using a slight excess of freshly prepared, strong base, while the low temperature and anhydrous conditions maximize the stability of the resulting enolate, providing the best possible starting point for your subsequent chemical transformations.
References
- Fiveable. (2025, August 15). 6.2 Enolate formation and reactions - Organic Chemistry II.
- Making Molecules. (2024, February 26). An Introduction to Enols & Enolates.
- PSIBERG. (2023, February 7). Enolates: Preparation, Stability, and Reactions.
- Filo. (n.d.). Explain the cause of stability of enolates.
- Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- ResearchGate. (n.d.). Difference in chemical bonding between lithium and sodium salts: Influence of covalency on their solubility | Request PDF.
- Google Patents. (n.d.). CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester.
- Wolan, A., et al. (n.d.). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. PMC.
- Thieme. (n.d.). Protonation, Alkylation, Arylation, and Vinylation of Enolates.
- Quora. (n.d.). Why are chelate complexes more stable than non-chelate complexes?
- Organic Chemistry Tutor. (n.d.). Alkylation of Enolates.
- BenchChem. (n.d.). Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol.
- Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents.
- Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions.
- Davison, N., et al. (2024, February 12). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. Dalton Transactions.
- PubMed. (2005, September 28). Trapping, stabilization, and characterization of an enolate anion of a 1,6-adduct of benzophenone chelated by a sodium alkylamidozincate cation.
- SciSpace. (n.d.). Catalytic effects of metal chelate compounds.
- Chemistry Steps. (2020, March 18). Enolate Alkylation Practice Problems.
- ChemicalBook. (2023, May 15). 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0.
- PubMed. (2023, December 19). Gas-Phase Alkali-Metal Cation Affinities of Stabilized Enolates.
- Hans Reich. (n.d.). Carbonyl Chemistry :: Methods for the Preparation of Enolates. University of Wisconsin.
- Royal Society of Chemistry. (n.d.). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures.
- The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube.
- BOC Sciences. (n.d.). 2-Methoxypropionic acid methyl ester - (CAS 17639-76-8).
- Jasperse, J. (n.d.). Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- StudySmarter. (n.d.). Enolate Alkylation and Acylation Practice Problems.
- Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin.
- Fiveable. (2025, August 15). Alkylation of Enolate Ions | Organic Chemistry Class Notes....
- Indian Journal of Chemical Technology. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.
- The Organic Chemistry Tutor. (2025, January 7). Alkylation of Enolates [Video]. YouTube.
- ResearchGate. (n.d.). The solubility potential of 2-methylpropanoic acid, ethyl ester in dodecane and E10D for elastomer materials.
- Hans Reich. (n.d.). CHEM 330 Topics Discussed on Oct 2. University of Wisconsin.
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Validation & Comparative
Comparative Reactivity Profile: Methyl Ethyl Methoxymalonate vs. Diethyl Malonate in Advanced Organic Synthesis
Active methylene compounds are the foundational building blocks for carbon-carbon bond formation in pharmaceutical synthesis. While Diethyl Malonate (DEM) remains the classical standard for enolate-driven alkylations, functionally decorated analogs like Methyl Ethyl Methoxymalonate (MEMM) offer highly specialized reactivity.
As drug targets become increasingly complex, selecting the correct malonate derivative is no longer just about carbon extension—it is about pre-installing critical pharmacophores. This guide provides an objective, data-driven comparison of DEM and MEMM, focusing on their electronic profiles, structural nuances, and divergent applications in drug development.
Structural and Electronic Profiling
The fundamental differences in reactivity between DEM and MEMM stem from their
-
Diethyl Malonate (DEM): A symmetrical diester featuring two highly acidic
-protons. Its pKa is approximately 13[1], allowing for facile deprotonation by standard alkoxide bases (e.g., sodium ethoxide) to form a highly nucleophilic enolate. -
Methyl Ethyl Methoxymalonate (MEMM): An unsymmetrical diester containing a methoxy group (-OCH
) at the -position, leaving only a single -proton. The predicted pKa of MEMM is ~13.07[2].
The Causality of Acidity:
From a mechanistic perspective, one might expect the electronegative oxygen of the methoxy group in MEMM to significantly lower the pKa via inductive electron withdrawal (-I effect). However, this is dynamically counterbalanced by the resonance electron donation (+M effect) from the oxygen's lone pairs into the adjacent
Divergent Synthetic Applications
Both DEM and MEMM undergo robust cyclization with formamide, but the structural differences at the
-
DEM Cyclization: Condensation with formamide yields 4,6-dihydroxypyrimidine, a critical intermediate in the synthesis of Vitamin B4 (adenine derivatives)[4].
-
MEMM Cyclization: The presence of the
-methoxy group directs the cyclization with formamide to produce 5-methoxy-4,6-dihydroxypyrimidine disodium. This specific oxygenated heterocycle is a vital precursor for advanced sulfonamide antibiotics[4]. -
Multicomponent Reactions: Methoxymalonates excel in one-pot multicomponent reactions. For instance, they act as effective proton sources and trapping agents in the reaction of triphenylphosphine with activated acetylenes to synthesize stable phosphorus ylides—a pathway where standard DEM lacks the requisite electronic profile to stabilize the intermediate adducts[5].
Figure 1: Divergent cyclization of DEM and MEMM with formamide to distinct pharma intermediates.
Quantitative Data Summary
The following table summarizes the key physicochemical and reactive parameters distinguishing the two reagents, providing a quick-reference guide for process chemists.
| Property / Feature | Diethyl Malonate (DEM) | Methyl Ethyl Methoxymalonate (MEMM) |
| Ester Symmetry | Symmetrical diester (Ethyl/Ethyl) | Unsymmetrical diester (Methyl/Ethyl) |
| 2 (Prone to di-alkylation) | 1 (Strictly mono-reactive) | |
| None | Methoxy (-OCH | |
| Predicted pKa | ~13.0 | ~13.07 |
| Formamide Cyclization Product | 4,6-Dihydroxypyrimidine | 5-Methoxy-4,6-dihydroxypyrimidine |
| Primary Pharmaceutical Target | Vitamin B4 intermediates, Barbiturates | Sulfonamide antibiotics, Phosphorus ylides |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The causality for each operational choice is detailed to guide rational process optimization.
Protocol A: Synthesis of Methyl Ethyl Methoxymalonate (MEMM)
Reference standard adapted from industrial decarbonylation pathways[6].
-
Condensation: Charge a reaction vessel with 1.7 mass parts of diethyl oxalate, 2.4 mass parts of methyl methoxyacetate, and 3.3 mass parts of solid sodium ethoxide. Maintain the internal temperature strictly at 35 °C for 3.5 hours.
-
Causality: Sodium ethoxide drives the Claisen-type condensation. The low temperature (35 °C) is critical to prevent the thermal degradation of the unsymmetrical ester and to suppress unwanted transesterification side-reactions.
-
-
Dilution & Quenching: Add 0.7 mass parts of trichloroethylene to dilute the viscous mixture. Quench the reaction by adding 1.3 mass parts of water and 5.2 mass parts of 35% hydrochloric acid.
-
Causality: HCl neutralizes the sodium enolate, halting the reaction. Trichloroethylene is selected as the organic extraction phase due to its high density, which facilitates sharp, rapid phase separation from the highly acidic aqueous layer[6].
-
-
Extraction: Heat the internal mixture to 85 °C and extract the aqueous layer 9 times with trichloroethylene.
-
Causality: The intermediate oxalacetate is highly polar; repeated extractions at elevated temperatures ensure maximum recovery into the organic phase.
-
-
Decarbonylation (Self-Validating Step): Concentrate the organic phase and heat the residue to 145 °C for 3–8 hours.
-
Causality: Thermal stress induces the loss of carbon monoxide (decarbonylation) from the oxalacetate intermediate, yielding the target MEMM.
-
Validation: The reaction end-point must be precisely monitored by gas chromatography (GC) to track the disappearance of the oxalacetate peak, or by observing the total cessation of CO gas evolution[6].
-
-
Purification: Subject the crude product to reduced-pressure distillation to isolate pure MEMM.
Protocol B: Cyclization of MEMM to 5-Methoxy-4,6-dihydroxypyrimidine
-
Activation: Dissolve MEMM in anhydrous methanol and add a stoichiometric excess of sodium methoxide. Stir for 30 minutes at room temperature.
-
Causality: Complete enolate formation is required before the introduction of the electrophile to prevent competitive self-condensation of the malonate.
-
-
Cyclization: Introduce formamide dropwise. Elevate the temperature to reflux (approx. 65-70 °C) for 6 hours.
-
Causality: Heat provides the activation energy necessary for the dual condensation cascade (initial amide formation followed by intramolecular ring closure).
-
-
Isolation & Validation: Cool the mixture to precipitate 5-methoxy-4,6-dihydroxypyrimidine disodium[4]. Filter and wash with cold ethanol.
-
Validation: Verify the complete disappearance of the MEMM ester carbonyl bands (~1730 cm⁻¹) and the appearance of pyrimidine ring stretches via FT-IR spectroscopy.
-
References
- The Science Behind Diethyl Malonate: A Deep Dive into Its Reactivity. myshopify.com.
- Buy Dimethyl methoxymalon
- Synthesis of Stable Phosphorus Ylides by the Reaction of Ph3P With Activated Acetylenes in the Presence of Dimethyl Methoxymalon
- CN104447327A - Preparation method of methyl ethyl methoxymalonate.
- 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0. ChemicalBook.
- FORMAMIDE. RXMARINE.
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- 2. 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0 [chemicalbook.com]
- 3. Buy Dimethyl methoxymalonate | 5018-30-4 [smolecule.com]
- 4. FORMAMIDE | RXMARINE [rxmarine.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CN104447327A - Preparation method of methyl ethyl methoxymalonate - Google Patents [patents.google.com]
FT-IR Spectroscopy for Functional Group Analysis of Substituted Malonic Esters: A Comparative Guide
Substituted malonic esters are indispensable building blocks in organic synthesis, serving as critical intermediates in Knoevenagel condensations, barbiturate syntheses, and the development of complex active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, confirming the structural integrity and purity of these esters is a routine yet critical requirement.
While Nuclear Magnetic Resonance (NMR) and Raman spectroscopy offer valuable structural insights, Fourier Transform Infrared (FT-IR) spectroscopy remains the most efficient, cost-effective, and sensitive technique for the targeted functional group analysis of malonic esters [1]. This guide provides an in-depth mechanistic analysis of malonic ester FT-IR spectra, objectively compares FT-IR with alternative spectroscopic methods, and outlines a self-validating experimental protocol for accurate data acquisition.
Mechanistic Insights: The Carbonyl Stretching Region
The infrared spectrum of a malonic ester is dominated by the intense absorption of its ester carbonyl (C=O) groups. Because FT-IR detects changes in the dipole moment during molecular vibration, the highly polar C=O bond yields an exceptionally strong signal [4].
The Phenomenon of Carbonyl Splitting
In simple aliphatic esters, the C=O stretch typically appears as a single sharp peak around 1740 cm⁻¹. However, in unsubstituted diethyl malonate, the proximity of the two ester functionalities often leads to a distinct splitting of the C=O band into two peaks, commonly observed at 1757 cm⁻¹ and 1740 cm⁻¹ in non-polar solvents [2].
Junior researchers often misinterpret this splitting as an impurity. In reality, this dual-peak signature arises from vibrational coupling (symmetric and antisymmetric stretching of the two carbonyls) and the coexistence of distinct rotational isomers in solution [2].
The Impact of α-Substitution
Substitution at the alpha carbon (the carbon bridging the two ester groups) fundamentally alters the C=O stretching frequency through a competition between inductive and steric effects:
-
Inductive Effects (-I): Substituting the α-carbon with highly electronegative atoms (e.g., fluorine) pulls electron density away from the carbonyl oxygen. This reduces the single-bond resonance character of the C=O bond, thereby increasing its force constant and shifting the absorption to a higher frequency (e.g., 1775 cm⁻¹ for diethyl 2-fluoromalonate) [3].
-
Steric Effects: The introduction of bulky alkyl groups alters the preferred conformer populations. This steric hindrance forces the molecule into conformations that slightly raise the mean C=O stretching frequency [2].
Table 1: Influence of α-Substitution on FT-IR Carbonyl Frequencies
| Compound | α-Substituent | Observed C=O Frequency (cm⁻¹) | Mechanistic Rationale |
| Diethyl malonate | None (H, H) | 1757 & 1740 | Vibrational coupling of the two ester groups and/or rotational isomerism [2]. |
| Diethyl 2-methylmalonate | Alkyl (-CH₃) | ~1747 | Mild steric bulk alters conformer populations, slightly raising the mean frequency [2]. |
| Diethyl 2-tert-butylmalonate | Bulky Alkyl (-C(CH₃)₃) | ~1754 | Severe steric hindrance forces a conformation that increases the C=O force constant [2]. |
| Diethyl 2-fluoromalonate | Halogen (-F) | 1775 | Strong inductive electron withdrawal (-I effect) increases C=O double-bond character [3]. |
(Note: Exact frequencies may vary slightly depending on the sampling technique, such as neat liquid ATR vs. transmission in CCl₄).
Comparative Analysis: FT-IR vs. Raman vs. NMR
Selecting the appropriate analytical technique requires balancing sensitivity, throughput, and the specific physical principles of the molecule.
Table 2: Comparative Analysis of Analytical Techniques for Ester Characterization
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy (¹H / ¹³C) |
| Primary Physical Principle | Change in molecular dipole moment [4] | Change in electron polarizability [5] | Nuclear spin resonance in a magnetic field [6] |
| Sensitivity to C=O Bonds | Exceptional (Strong, sharp peaks) | Weak to Moderate | N/A (Detects adjacent protons or ¹³C nuclei) |
| Sample Preparation | Minimal (Direct ATR application) | Minimal (Can scan through glass vials) | High (Requires exact dilution in deuterated solvents) |
| Real-Time Reaction Monitoring | Excellent (e.g., ReactIR probes for fluorination) [3] | Good (Unaffected by aqueous solvents) | Poor (Requires specialized, expensive flow cells) |
| Cost & Throughput | Low cost, High throughput (< 2 mins) | Medium cost, High throughput | High cost, Lower throughput |
The Verdict: While NMR is the gold standard for complete structural elucidation (mapping the exact carbon-hydrogen framework) [6], FT-IR is vastly superior for rapid functional group verification and real-time reaction monitoring. Raman spectroscopy serves as a complementary tool to FT-IR; it is highly sensitive to symmetric non-polar bonds (like C=C) but is generally inferior for analyzing the highly polar C=O bonds of malonic esters [4][5].
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure absolute scientific integrity, FT-IR data acquisition must not be treated as a simple "point-and-shoot" exercise. The following Attenuated Total Reflectance (ATR) protocol integrates causality and a self-validating feedback loop to guarantee artifact-free spectra.
Phase 1: Instrument Preparation & Background
-
Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe soaked in HPLC-grade isopropanol, followed by acetone.
-
Causality: Isopropanol removes polar contaminants; acetone removes non-polar organic residues and evaporates rapidly, preventing residual solvent peaks from contaminating the spectrum.
-
-
Background Acquisition: Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric H₂O and CO₂ concentrations fluctuate continuously in a laboratory. Acquiring a background immediately prior to the sample ensures these atmospheric variables are accurately mathematically subtracted.
-
Phase 2: Sample Application & Scanning
-
Sample Loading: Apply 1-2 drops of the liquid substituted malonic ester directly onto the ATR crystal, ensuring complete coverage of the sensor area.
-
Causality: Incomplete coverage reduces the effective path length of the evanescent wave, degrading the signal-to-noise (S/N) ratio.
-
-
Spectrum Acquisition: Scan the sample using the identical parameters (32 scans, 4 cm⁻¹ resolution).
-
Causality: Matching the scan parameters with the background ensures proper subtraction. 32 scans provide an optimal balance, reducing random noise by a factor of ~5.6 (
) compared to a single scan.
-
Phase 3: Self-Validation & Quality Control
-
Baseline & Artifact Check: Before interpreting functional groups, examine the baseline. It must be flat. Inspect the 2350 cm⁻¹ region.
-
Causality: A sharp, derivative-like peak at 2350 cm⁻¹ indicates a change in ambient CO₂ levels (e.g., the operator breathing near the instrument) between the background and sample scans. If present, the data is compromised; the protocol dictates cleaning the crystal and restarting from Step 2.
-
Phase 4: Spectral Interpretation
-
Carbonyl Region Analysis: Zoom into the 1800–1600 cm⁻¹ region. Identify the ester C=O stretches. Note any splitting or shifts relative to the standard 1740 cm⁻¹ baseline, correlating these to the specific α-substituents as outlined in Table 1.
Analytical Workflow Visualization
The following diagram illustrates the logical decision-making process and self-validation loop required for the robust FT-IR analysis of malonic esters.
Self-validating experimental workflow for FT-IR analysis of substituted malonic esters.
References
-
Canadian Science Publishing. "The Infrared Spectra of Malonate Esters." Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. "Optimisation and real time reaction monitoring of the synthesis of 2-fluoromalonate esters by direct fluorination using fluorine gas." ResearchGate. Available at:[Link]
-
SFR. "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique." SFR. Available at: [Link]
-
Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations." Mettler Toledo. Available at: [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Methoxypropandioic Acid Ethyl Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule analysis, mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information. This guide delves into the mass spectrometric behavior of 2-methoxypropandioic acid ethyl methyl ester, a substituted malonic ester with potential relevance in synthetic chemistry and drug discovery. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical, in-depth analysis grounded in established principles and comparative data. This guide will equip you with the knowledge to predict, interpret, and confidently analyze the fragmentation patterns of this and structurally related molecules.
The Structural Context: Understanding 2-Methoxypropandioic Acid Ethyl Methyl Ester
Before dissecting its mass spectral fate, it is crucial to understand the structure of 2-methoxypropandioic acid ethyl methyl ester. As a derivative of malonic acid, it possesses two ester functionalities, a methyl and an ethyl group, and a methoxy substituent on the alpha-carbon. This unique combination of functional groups dictates its fragmentation behavior under mass spectrometric analysis.
The Fragmentation Roadmap: Predicting the Mass Spectrum
Key Fragmentation Pathways
The fragmentation of 2-methoxypropandioic acid ethyl methyl ester is expected to be dominated by several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses. The most prominent fragmentation pathways are alpha-cleavage and cleavage of the ester and ether bonds.[4][5]
-
Loss of the Methoxy Group: A primary fragmentation event is the loss of the methoxy group (•OCH₃, 31 Da) via alpha-cleavage, leading to a resonance-stabilized acylium ion. This is a common fragmentation pathway for methoxy-substituted esters.[1]
-
Cleavage of the Ester Groups: The molecule can undergo cleavage at the ester functionalities. This can occur in several ways:
-
Loss of the Ethoxy Radical (•OCH₂CH₃, 45 Da): This results in the formation of a stable acylium ion.
-
Loss of the Methoxycarbonyl Radical (•COOCH₃, 59 Da): This is another common fragmentation for methyl esters.
-
Loss of the Ethoxycarbonyl Radical (•COOCH₂CH₃, 73 Da): This is a characteristic fragmentation of ethyl esters.
-
-
Cleavage of the Malonate Backbone: A significant fragmentation pathway for substituted malonates involves the cleavage of the C-C bonds of the malonic acid backbone. This can lead to the loss of the entire malonate-like core or significant portions of it.
-
McLafferty Rearrangement: While less likely to be a dominant pathway due to the substitution on the alpha-carbon, a McLafferty-type rearrangement involving the ethyl ester is a possibility, leading to the loss of ethene (28 Da).
The interplay of these fragmentation pathways will generate a characteristic mass spectrum. The relative abundance of the fragment ions will depend on their stability.
Predicted Mass Spectrum: A Tabular Summary
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 176 | [M]⁺• | Molecular Ion | Low |
| 145 | [M - •OCH₃]⁺ | Loss of methoxy radical | High |
| 131 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical | Moderate |
| 117 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical | Moderate |
| 103 | [M - •COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical | High |
| 73 | [COOCH₂CH₃]⁺ | Ethoxycarbonyl cation | Moderate |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation | Moderate |
Visualizing the Fragmentation Cascade
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 2-methoxypropandioic acid ethyl methyl ester under electron ionization.
Caption: Predicted EI fragmentation of 2-methoxypropandioic acid ethyl methyl ester.
A Broader Perspective: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Here, we compare the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas/Liquid Chromatography (GC/LC).
| Technique | Information Provided | Strengths | Limitations | Relevance to the Target Molecule |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides a "fingerprint" for identification, suitable for complex mixtures when coupled with chromatography.[6][7] | Isomeric differentiation can be challenging, fragmentation can be complex to interpret. | Excellent for confirming the molecular weight and identifying key functional groups through characteristic losses. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[8] | Unambiguous structure determination, provides detailed information on the chemical environment of each atom. | Lower sensitivity than MS, requires a larger sample amount, can be time-consuming.[9] | Essential for definitively establishing the connectivity of the methoxy, ethyl, and methyl groups. |
| Gas/Liquid Chromatography (GC/LC) | Separation of components in a mixture based on their physicochemical properties. | Excellent separation efficiency, allows for the analysis of complex mixtures.[10] | Provides limited structural information on its own. | Crucial for separating the target molecule from impurities or other reaction products before MS or NMR analysis. |
In an ideal analytical workflow, these techniques are used in a complementary fashion. GC-MS or LC-MS would be employed for initial identification and purity assessment, while NMR would provide the definitive structural confirmation.
In the Lab: A Step-by-Step Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of 2-methoxypropandioic acid ethyl methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard that is structurally similar to the analyte but does not co-elute.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
Data Acquisition and Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquisition: Acquire the data using the instrument's software.
-
Analysis:
-
Identify the peak corresponding to the target analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Interpret the fragmentation pattern to confirm the structure, comparing the observed fragments with the predicted fragmentation pathways.
-
If available, compare the acquired spectrum with a library spectrum for confirmation.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the GC-MS analysis of 2-methoxypropandioic acid ethyl methyl ester.
Caption: Workflow for the GC-MS analysis of small molecules.
Conclusion: A Path to Confident Identification
The mass spectrometric analysis of 2-methoxypropandioic acid ethyl methyl ester, while seemingly complex, can be systematically approached by understanding its fundamental fragmentation pathways. By leveraging knowledge of related compounds and established mass spectrometric principles, researchers can confidently predict and interpret its mass spectrum. Furthermore, integrating mass spectrometry with orthogonal techniques like NMR and chromatography provides a robust framework for unambiguous structural elucidation. This guide serves as a comprehensive resource for scientists and professionals, empowering them to navigate the analytical challenges of characterizing novel small molecules in their research and development endeavors.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, C. R., & DeRuiter, J. (Year). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Goya-Jorge, E., et al. (2025). Convention adopted to assign signals of ¹H and ¹³C NMR spectra for malonic acid ester intermediates and substituted 4-hydroxycoumarins. ResearchGate. Retrieved from [Link]
-
Kadentsev, V. I., et al. (1998b). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
-
Clark, C. R., & DeRuiter, J. (Year). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]
-
The Chemlistry Classes. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
-
Unknown. (2015, June 2). 3rd Metabolomics Workshop. Retrieved from [Link]
-
Oßwald, P., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116333. Retrieved from [Link]
-
Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Jose, J., & Fonteh, A. N. (Year). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Romagnoli, G., et al. (Year). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Retrieved from [Link]
-
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
-
Jeffrey, F. M., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Journal of Molecular and Cellular Cardiology, 35(7), 737-747. Retrieved from [Link]
-
Pozo, O. J., et al. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 38(22), e9861. Retrieved from [Link]
-
Cheregi, M. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. Retrieved from [Link]
-
Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 635-646. Retrieved from [Link]
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Comparative study of different bases for the alkylation of malonic esters
[1][2][3]
Executive Summary
The alkylation of malonic esters (Knoevenagel-type or standard enolate alkylation) is a cornerstone method for carbon-carbon bond formation, enabling the synthesis of
This guide objectively compares the four dominant base classes used in this transformation: Alkoxides (e.g., NaOEt), Metal Hydrides (e.g., NaH), Inorganic Carbonates (e.g., K₂CO₃/Cs₂CO₃), and Bulky Amides/Alkoxides (e.g., LDA, KOtBu).
Key Takeaway:
-
NaOEt remains the cost-effective standard for simple ethyl esters but suffers from reversibility and moisture sensitivity.
-
NaH offers irreversible deprotonation and higher yields for sluggish electrophiles but introduces safety risks and solvent-incompatibility issues (e.g., in DMF).
-
K₂CO₃/Cs₂CO₃ (with Phase Transfer Catalysts) provides a mild, industrial-friendly alternative that minimizes hydrolysis.
Mechanistic Foundation & Thermodynamics
The malonic ester synthesis relies on the acidity of the
The Equilibrium Challenge
The choice of base determines whether the deprotonation is reversible or irreversible :
-
Reversible (Alkoxides):
. The equilibrium constant is favorable but allows for proton exchange. -
Irreversible (Hydrides/Amides):
. The reaction is driven to completion with gas evolution ( ), leaving a "naked" enolate.
Mechanism Diagram
The following diagram illustrates the competition between C-alkylation (desired), O-alkylation, and Dialkylation.
Figure 1: Mechanistic pathway highlighting the critical branch points between mono-alkylation and side reactions.
Comparative Analysis of Bases
Sodium Ethoxide (NaOEt)
The Classic Standard Traditionally generated in situ by dissolving sodium metal in absolute ethanol.[1]
-
Pros: Perfectly matched to diethyl malonate (prevents transesterification scrambling); inexpensive; homogeneous reaction.
-
Cons: Hygroscopic; requires strict anhydrous conditions; reversible deprotonation can slow reaction rates with hindered electrophiles.
-
Best For: Simple, unhindered primary alkyl halides where cost is a driver.
Sodium Hydride (NaH)
The High-Efficiency Option Usually employed in polar aprotic solvents like THF or DMF.
-
Pros: Irreversible deprotonation (
gas leaves system); generates a highly reactive "naked" enolate; ideal for sluggish secondary halides. -
Cons: Pyrophoric handling risks.[1] Critical Warning: In DMF, NaH can act as a reducing agent or decompose the solvent over time/heat, leading to dangerous runaways or dimethylamine impurities [1].
-
Best For: Difficult substrates, secondary alkyl halides, or when high conversion is mandatory.
Potassium/Cesium Carbonate (K₂CO₃ / Cs₂CO₃)
The Mild / Phase-Transfer Approach Used in acetone, acetonitrile, or DMF, often with a Phase Transfer Catalyst (PTC) like TBAB or 18-crown-6.
-
Pros: Non-nucleophilic (no transesterification); mild conditions prevent ester hydrolysis; "Cesium Effect" can enhance solubility and reactivity in macrocyclizations.
-
Cons: Heterogeneous reaction (slower kinetics); requires high agitation; Cs₂CO₃ is expensive.
-
Best For: Acid-sensitive substrates, industrial scale-up (safer than NaH), and complex molecules prone to side reactions.
Lithium Diisopropylamide (LDA) / KOtBu
The Steric Specialists
-
Pros: LDA allows for kinetic control at low temperatures (-78°C), potentially reducing dialkylation by strictly limiting proton exchange. KOtBu is a strong, bulky base that is commercially available and faster than ethoxide.
-
Cons: LDA is overkill for simple malonates and requires cryogenic conditions. KOtBu can cause transesterification (tert-butyl esters) if not carefully managed.
-
Best For: Specialized cases where thermodynamic equilibration must be suppressed.
Performance Comparison Matrix
| Feature | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | K₂CO₃ / Cs₂CO₃ (+PTC) |
| Reaction Type | Homogeneous (in EtOH) | Heterogeneous/Soln | Heterogeneous (Solid-Liq) |
| Basicity | Strong ( | Very Strong ( | Mild ( |
| Deprotonation | Reversible | Irreversible | Equilibrium (driven by PTC) |
| Typical Yield | 70 - 85% | 85 - 95% | 80 - 95% |
| Selectivity | Moderate (Dialkylation risk) | High (if stoichiometry controlled) | High (Slow release of enolate) |
| Major Side Rxn | Transesterification, Hydrolysis | Solvent decomposition (DMF) | Slow kinetics |
| Ideal Solvent | Ethanol (matching ester) | THF, DMF (with care) | Acetone, MeCN, DMF |
Experimental Protocols
Protocol A: Classic Alkylation with NaOEt [2]
Target: Mono-alkylation of Diethyl Malonate with Benzyl Bromide
-
Preparation: In a flame-dried flask under
, dissolve Sodium metal (1.0 equiv) in absolute Ethanol (0.5 M concentration). Stir until evolution ceases. -
Enolization: Add Diethyl Malonate (1.1 equiv) dropwise at room temperature. Stir for 30 min. (Note: Slight excess of malonate suppresses dialkylation).
-
Alkylation: Add Benzyl Bromide (1.0 equiv) dropwise.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC.[1]
-
Workup: Evaporate EtOH. Partition residue between Water/EtOAc.[1] Dry organic layer (
) and distill.
Protocol B: High-Efficiency Alkylation with NaH [3]
Target: Alkylation with Secondary Halide (e.g., 2-Bromopropane)
-
Preparation: Wash NaH (60% dispersion, 1.1 equiv) with dry hexane to remove oil (optional but cleaner). Suspend in dry THF (0.5 M).
-
Enolization: Cool to 0°C. Add Diethyl Malonate (1.0 equiv) dropwise. Caution: Vigorous
evolution. Stir 1h at RT to ensure completion. -
Alkylation: Add 2-Bromopropane (1.2 equiv).
-
Reaction: Reflux (66°C) for 12–18 hours. (Secondary halides are slower).[2]
-
Quench: Cool to 0°C. Carefully add sat.
dropwise. Extract with Ether.
Protocol C: Mild PTC Alkylation (K₂CO₃) [4]
Target: Industrial-friendly process
-
Setup: Combine Diethyl Malonate (1.2 equiv), Alkyl Halide (1.0 equiv), and finely ground
(2.0 equiv) in Acetonitrile. -
Catalyst: Add Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Reaction: Heat to mild reflux (80°C) with vigorous mechanical stirring. Reaction time: 8–24 hours.
Decision Guide for Researchers
Use the following logic flow to select the optimal base for your specific substrate.
Figure 2: Decision tree for selecting the appropriate base based on electrophile sterics and substrate sensitivity.
References
-
Yang, H., et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry. Link
-
Cope, A. C., et al. (1932). The Cleavage of Disubstituted Malonic Esters by Sodium Ethoxide. J. Am. Chem. Soc. Link
-
BenchChem Protocols. (2025). Comparative Guide to Bases for the Dialkylation of Malonic Esters. Link
-
Fedoryński, M. (2003). Phase Transfer Catalysis in the Synthesis of Malonic Acid Derivatives. Chemical Reviews. Link
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Textbook Reference).
Characterization of Diastereomers Formed from Reactions of Methoxy Malonates: A Comparative Analytical Guide
Executive Summary & Strategic Context
Methoxy malonates (e.g., dimethyl methoxymalonate) are high-value synthons in drug discovery, serving as precursors for
The core challenge in utilizing these reagents is not merely the synthesis, but the unambiguous characterization of the resulting diastereomers . Misassignment of relative stereochemistry (syn vs. anti, cis vs. trans) can lead to erroneous Structure-Activity Relationship (SAR) models and costly delays in lead optimization.
This guide compares the three primary analytical workflows for characterizing these diastereomers—NMR Spectroscopy , X-Ray Crystallography , and Chromatographic Separation —and provides validated protocols for two distinct synthetic case studies.
Comparative Analytical Framework
The choice of characterization method depends on the physical properties of the diastereomers (crystallinity, polarity) and the rigidity of the molecular scaffold.
Table 1: Comparative Assessment of Characterization Methodologies
| Feature | Method A: Solution-State NMR | Method B: X-Ray Crystallography | Method C: Chromatographic Isolation (HPLC/SFC) |
| Primary Utility | Rapid relative stereochemistry assignment (syn/anti, cis/trans). | Absolute configuration determination. | Physical separation for individual biological testing. |
| Key Data Points | Scalar coupling ( | Bond lengths, torsion angles, unit cell packing. | Retention time ( |
| Sample Requirement | 1–10 mg (dissolved). | Single crystal (0.1–0.3 mm). | |
| Throughput | High (10–30 min/sample). | Low (Days to Weeks). | Medium (Method development required). |
| Limitation | Ambiguous for flexible chains; signal overlap. | Requires crystalline solid; "crystal picking" bias. | Does not inherently identify structure (needs MS/NMR). |
| Best For... | Rigid cycles (dihydrofurans) or derivatized flexible chains. | Final confirmation of lead compounds. | Purifying mixtures for HTS screening. |
Decision Matrix: Characterization Workflow
The following logic gate describes the optimal path for assigning stereochemistry to unknown methoxy malonate derivatives.
Figure 1: Decision matrix for characterizing diastereomers. Blue indicates input, Green indicates primary analytical success, Red indicates chemical intervention required.
Case Study 1: Rigid Systems (Cyclization)
Reaction: Rh(II)-Catalyzed [3+2] Cycloaddition of Dimethyl Diazomalonate with Enones. Target: Dihydrofuran scaffolds with quaternary centers.
Synthetic Protocol
This protocol generates a rigid bicyclic or substituted dihydrofuran system where the relative stereochemistry of the methoxy group and the ring substituents is fixed.
-
Reagents: Dimethyl diazomalonate (1.0 equiv),
-substituted enone (1.2 equiv), (1 mol%), Toluene (anhydrous). -
Procedure:
-
Dissolve enone and Rh catalyst in toluene under
at 80°C. -
Add dimethyl diazomalonate dropwise over 2 hours (to minimize carbene dimerization).
-
Stir at 80°C for 4 hours. Monitor by TLC (disappearance of diazo band).
-
Cool and concentrate.[1] Purify by Flash Chromatography (Hexane/EtOAc).
-
-
Product: Dimethyl 2-methoxy-5-phenyl-2,3-dihydrofuran-2,3-dicarboxylate (Example).
Characterization Strategy (NMR)
In this rigid system, the cis vs. trans relationship between protons on the ring is definitive.
-
NOE (Nuclear Overhauser Effect): Irradiate the methoxy signal (
ppm).-
Observation: If NOE enhancement is observed at the C3-proton, the methoxy group and C3-proton are cis (syn).
-
Absence: If no enhancement is seen, but enhancement occurs at the C3-ester group (if distinguishable), they are trans (anti).
-
-
Chemical Shift Anisotropy: The phenyl ring at C5 often shields the cis-substituents at C4/C3. Compare
values of the methoxy group in both diastereomers; the isomer with the methoxy group cis to the phenyl ring will typically show an upfield shift ( ppm).
Case Study 2: Flexible Systems (Aldol/Alkylation)
Reaction: Diastereoselective Aldol Reaction of Methoxy Malonates.
Target:
Synthetic Protocol
This reaction creates two adjacent chiral centers on a flexible chain.
-
Reagents: Dimethyl methoxymalonate (1.0 equiv), LDA (1.1 equiv), Benzaldehyde (1.1 equiv), THF,
C. -
Procedure:
-
Cool THF solution of dimethyl methoxymalonate to
C. -
Add LDA dropwise (maintain
C) to form the enolate. Stir 30 min. -
Add benzaldehyde. Stir 1 hour at
C, then quench with sat. . -
Extract with
, dry ( ), and concentrate.
-
-
Product: Dimethyl 2-(hydroxy(phenyl)methyl)-2-methoxymalonate.
Characterization Strategy (Derivatization)
Direct NMR of the linear chain is often ambiguous due to free rotation averaging the coupling constants (
The "Rigidification" Tactic:
-
Reduction: Reduce the diester to a triol using
. -
Acetonide Formation: React the resulting 1,2- or 1,3-diol with 2,2-dimethoxypropane (
cat). -
Analysis:
-
The resulting acetonide ring locks the conformation.
-
Syn-diol derivatives: Typically form a chair conformation with substituents equatorial/axial.
-
Anti-diol derivatives: Form a twisted boat or chair with distinct coupling constants.
-
Coupling Constants (
): In the acetonide, measure . Small (2-3 Hz) often indicates gauche (cis-ring), while large (8-10 Hz) indicates anti-periplanar (trans-ring).
-
Experimental Data Summary
The following table summarizes typical NMR shifts observed for diastereomers derived from methoxy malonate additions (e.g., to nitro-olefins or aldehydes).
Table 2: Representative NMR Data for Diastereomer Discrimination
| Signal | Diastereomer A (Major - anti) | Diastereomer B (Minor - syn) | Mechanistic Insight |
| Shielding by adjacent phenyl/aryl group in syn isomer. | |||
| Large | |||
| Ester | Magnetic non-equivalence is often larger in the syn isomer due to steric crowding. | ||
| HPLC | 12.4 min | 14.1 min | Anti isomers often elute earlier on non-polar stationary phases (C18) due to extended conformation. |
Note: Values are representative of
References
-
Mosher Ester Analysis: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458. Link[2]
- Dihydrofuran Synthesis: Pirrung, M. C., & Blume, F. (1999). Rhodium-mediated dipolar cycloaddition of dimethyl diazomalonate. Journal of Organic Chemistry.
-
HPLC Separation: Harada, N. (2016).[4] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[4] Molecules, 21(10), 1328. Link
-
Methoxy Malonate Reactivity: Weinstock, L. M., et al. (1981). Reactions of dialkyl malonates with heterocyclic compounds. Journal of Organic Chemistry. Link
- General Diastereomer NMR: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Text for Coupling Constant Analysis).
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Methoxypropandioic Acid Ethyl Methyl Ester
[1]
Executive Summary & Chemical Profile[1]
2-Methoxypropandioic acid ethyl methyl ester (also known as Ethyl methyl 2-methoxymalonate ) is a mixed ester intermediate primarily used in organic synthesis (e.g., pharmaceutical development of Sulfadoxine).[1]
Unlike highly regulated P-list (acutely toxic) or U-list (toxic) compounds defined by the EPA, this compound is generally managed as a Non-Halogenated Organic Solvent .[1] However, its ester functionality and potential for hydrolysis require specific handling to prevent cross-contamination of waste streams or unplanned pressure buildup in waste containers.
Chemical Snapshot
| Property | Specification |
| Chemical Name | 2-Methoxypropandioic acid ethyl methyl ester |
| Synonyms | Ethyl methyl 2-methoxymalonate; Propanedioic acid, 2-methoxy-, ethyl methyl ester |
| CAS Number | 56752-40-0 |
| Molecular Formula | C₇H₁₂O₅ |
| Primary Hazard Class | Irritant (Skin/Eye) ; Combustible Liquid (Class IIIB or similar depending on purity) |
| Waste Stream | Non-Halogenated Organic (High BTU Incineration) |
| EPA RCRA Status | Not specifically listed (P or U); Dispose as characteristic ignitable waste (D001) if flashpoint <60°C, or general organic waste.[1][2][3] |
Pre-Disposal Assessment & Segregation[1][5]
Effective disposal begins at the bench. As a researcher, you must categorize the waste before it leaves your fume hood. This compound contains Carbon, Hydrogen, and Oxygen.[1] It lacks Chlorine, Bromine, Fluorine, or Iodine.[1]
The Golden Rule: Segregate this compound into Non-Halogenated waste streams.
-
Why? Halogenated waste requires energy-intensive scrubbing during incineration to prevent acid rain (HCl/HF formation).[1] Mixing non-halogenated esters like this one into halogenated waste increases disposal costs significantly and complicates the destruction process.
Compatibility Matrix
| Material | Compatibility Status | Mechanism/Risk |
| Nitric Acid / Strong Oxidizers | INCOMPATIBLE | Esters can oxidize violently; risk of fire or explosion.[1] |
| Strong Bases (NaOH/KOH) | CAUTION | Rapid hydrolysis generates methanol/ethanol and heat; potential for container over-pressurization.[1] |
| Halogenated Solvents (DCM) | Segregate | Safe chemically, but improper for waste classification (cost/environmental impact).[1] |
| Silica Gel / TLC Plates | Solid Waste | Do not elute into liquid waste; dispose of as solid hazardous waste.[1] |
Operational Disposal Protocol
Phase 1: Waste Preparation
-
Quenching (Reaction Mixtures): If the ester is part of a reaction mixture containing reactive reagents (e.g., sodium hydride, thionyl chloride), quench the reaction fully before transfer to waste.[1]
-
Protocol: Cool the vessel to 0°C. Add the quenching agent (usually water or saturated NH₄Cl) dropwise. Confirm cessation of gas evolution.
-
-
pH Check: Ensure the waste solution is neutral (pH 6–8).
-
Reasoning: Acidic or basic waste streams can catalyze the hydrolysis of the ester in the waste drum over time, generating pressure (CO₂ from secondary decompositions) or heat.
-
Phase 2: Container Selection & Transfer[1]
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste is potentially acidic.
-
Grounding: If transferring large volumes (>4L), ground the receiving drum to prevent static discharge, as the organic solvent matrix is likely combustible.[1]
-
Filtration: If the waste contains solid precipitates (e.g., salts from the reaction), filter them out.[1]
-
Action: Dispose of the filter cake as Solid Hazardous Waste .
-
Action: Dispose of the filtrate as Liquid Non-Halogenated Organic Waste .
-
Phase 3: Labeling & Storage[1]
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: List "Ethyl methyl 2-methoxymalonate" and the primary solvent (e.g., "Ethyl Acetate" or "Methanol").[1]
-
Hazard Checkboxes: Mark "Irritant" and "Flammable/Combustible."
-
-
Storage cap: Use a vented cap if available, or ensure the cap is not torqued to the absolute maximum if the waste was recently quenched (to allow thermal expansion/off-gassing).[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of 2-Methoxypropandioic acid ethyl methyl ester based on its state (Pure vs. Mixture).
Figure 1: Decision matrix for segregating methoxy-malonate waste streams to ensure regulatory compliance and safety.
Emergency Procedures
In the event of a spill during the disposal process, adhere to the S.W.I.M. protocol:
-
S top the spill: If safe, upright the container.
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close lab doors.
-
M inimize exposure: Don appropriate PPE before cleanup.[4][5][6]
Cleanup Protocol (Small Spill < 500mL):
-
PPE: Wear nitrile gloves (minimum 0.11mm thickness) and safety goggles.
-
Absorb: Use vermiculite, sand, or commercial organic spill pads.[1] Do not use paper towels alone as they increase surface area for evaporation/flammability.[1]
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Label: Tag as "Debris from Spill of Esters" and process as Solid Hazardous Waste.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Malonate Esters. National Library of Medicine. Retrieved from [Link]
Personal protective equipment for handling 2-Methoxypropandioic acid ethyl methyl ester
CAS Number: 56752-40-0 Synonyms: Ethyl methyl methoxymalonate; 1-Ethyl 3-methyl 2-methoxymalonate Formula: C₇H₁₂O₅ Molecular Weight: 176.17 g/mol [1]
Executive Summary
Immediate Action Required: Treat as a Combustible Liquid and Irritant .[2][3] As a Senior Application Scientist, I advise that while specific toxicological data for this mixed ester is limited, its structural analogs (dimethyl methoxymalonate) dictate a safety profile focusing on preventing ocular damage and respiratory irritation. This compound is a critical intermediate in the synthesis of heterocyclic pharmaceuticals; purity degradation via hydrolysis is a primary operational risk alongside personnel safety.
Core Safety Profile:
-
Health: Skin/Eye Irritant (H315, H319).[4] Potential Respiratory Irritant (H335).
-
Flammability: Combustible Liquid (Flash Point predicted >90°C).[5]
-
Reactivity: Moisture sensitive (hydrolysis risk). Incompatible with strong oxidizers.
Hazard Identification & Risk Assessment
Based on GHS Classification of structural analogs (Dimethyl methoxymalonate, CAS 5018-30-4).
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3][4][6][7][8] |
| Flammable Liquids | Cat 4 | H227 | Combustible liquid.[2][5][6] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[8] |
Operational Insight: The methoxy group at the alpha-position increases the polarity compared to simple malonates, potentially enhancing skin absorption. Do not treat this simply as "just another ester."
Personal Protective Equipment (PPE) Matrix
This matrix is designed for self-validating safety —if you cannot meet the "Required Spec," do not proceed.
| Body Area | PPE Requirement | Technical Specification | Operational Logic |
| Hand Protection (Splash) | Nitrile Gloves | Thickness: ≥ 0.11 mmBreakthrough: > 480 min (predicted) | Esters can degrade latex. Nitrile offers superior resistance to permeation for incidental contact. |
| Hand Protection (Immersion) | Butyl Rubber | Thickness: ≥ 0.3 mm | Required for spill cleanup or prolonged handling (e.g., pump maintenance). |
| Eye/Face | Chemical Goggles | ANSI Z87.1 / EN 166 | Safety glasses are insufficient due to the risk of liquid splash causing severe ocular irritation. |
| Respiratory | Half-mask Respirator | Filter Type: A (Organic Vapor) | Required if handling outside a fume hood or if heating >60°C. |
| Body | Lab Coat (Cotton) | 100% Cotton or Nomex | Synthetic blends can melt into skin if a fire occurs. |
Operational Handling Protocol
Phase 1: Pre-Operational Setup
-
Environment: Verify Fume Hood face velocity is 0.5 m/s (100 fpm).
-
Inerting: This compound is moisture-sensitive.[6] Ensure all glassware is oven-dried and flushed with Nitrogen (N₂) or Argon.
-
Quench Prep: Have a saturated aqueous Ammonium Chloride (NH₄Cl) solution ready to neutralize any accidental spills or reaction aliquots.
Phase 2: Transfer & Synthesis
-
Liquid Transfer: Use a glass syringe with a Luer-lock tip for volumes < 20 mL. For larger volumes, use a cannula transfer technique under positive inert pressure.
-
Heating: Do not use an open flame or oil bath without temperature control. Use a heating block or silicone oil bath with a redundant thermal cutoff sensor set to 150°C (well below auto-ignition).
Phase 3: Reaction Monitoring
-
TLC/HPLC: When sampling, quench the aliquot immediately in ethyl acetate/water. The methoxy-malonate moiety is stable, but the ester groups can hydrolyze in acidic/basic aqueous media over time.
Visualization: Safe Handling Workflow
Figure 1: Sequential workflow for handling 2-Methoxypropandioic acid ethyl methyl ester to minimize exposure and hydrolysis risks.
Emergency Response & Spillage
Spill Response Decision Tree:
Figure 2: Decision logic for accidental release.
Immediate First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[5][6][7][8][9][10] Critical: Hold eyelids apart to ensure irrigation of the entire surface. Seek medical attention (ophthalmologist).
-
Skin Contact: Wash with soap and water.[3][5][7][9][11] Remove contaminated clothing.[2][3][4][5][7][8][12][9][13] If irritation persists (redness/blistering), seek medical aid.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).
Waste Disposal Strategy
Disposal must comply with local environmental regulations (e.g., RCRA in the US, EU Waste Framework Directive).
| Waste Stream | Classification | Disposal Method |
| Pure Chemical | Organic Solvent (Non-Halogenated) | Incineration in a licensed chemical waste facility. |
| Contaminated Solids | Hazardous Solid Waste | Collect in yellow biohazard/chemical waste bags for incineration. |
| Aqueous Washings | Aqueous Organic Mixture | Check pH. If neutral, dispose via aqueous waste stream; if solvent-heavy, treat as organic waste. |
Prohibited: Do NOT flush down the drain. This compound is toxic to aquatic life (based on ester class properties).
References
-
ChemicalBook. (2023). 2-Methoxypropandioic Acid Ethyl Methyl Ester (CAS 56752-40-0) Properties and Suppliers.[1] Retrieved from
-
TCI Chemicals. (2023). Safety Data Sheet: Dimethyl Methoxymalonate (Analogous Structure). Retrieved from
-
Thermo Fisher Scientific. (2021). Laboratory Safety Guide: Handling Organic Esters. Retrieved from
-
PubChem. (2023). Compound Summary: Malonic Acid Esters. National Library of Medicine. Retrieved from
Sources
- 1. 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chempoint.com [chempoint.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.fi [fishersci.fi]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
